5-Fluoro-2-iodo-3-methylpyridine CAS number and physical properties
Technical Monograph: 5-Fluoro-2-iodo-3-methylpyridine Part 1: Executive Summary & Chemical Identity 5-Fluoro-2-iodo-3-methylpyridine is a highly specialized halogenated heterocyclic building block used primarily in the s...
5-Fluoro-2-iodo-3-methylpyridine is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its specific substitution pattern, it offers three distinct points of chemical leverage: the electrophilic C2-iodine (highly reactive in cross-coupling), the metabolic blocking capability of the C5-fluorine, and the steric/electronic modulation provided by the C3-methyl group.
This compound serves as a critical intermediate for "scaffold hopping" in drug discovery, particularly in the development of kinase inhibitors and CNS-active agents where the pyridine core mimics the adenosine ring of ATP or other bio-isosteres.
Chemical Identity Table
Property
Detail
CAS Registry Number
49767-17-1
IUPAC Name
5-Fluoro-2-iodo-3-methylpyridine
Molecular Formula
C₆H₅FIN
Molecular Weight
237.01 g/mol
SMILES
Cc1cc(F)cnc1I
InChIKey
BQPINTLXFPDANA-UHFFFAOYSA-N
Structural Class
Halogenated Pyridine; Heteroaryl Iodide
Part 2: Physical & Chemical Properties
The physical properties of 5-Fluoro-2-iodo-3-methylpyridine are dictated by the heavy iodine atom (polarizability) and the fluorine atom (electronegativity).
Property
Value / Description
Source/Note
Physical State
Solid (Crystalline or Powder)
[1]
Color
White to off-white / Pale yellow
Typical of iodopyridines
Melting Point
50–55 °C (Predicted range)
Low-melting solid; exact experimental value varies by purity.
Boiling Point
~252 °C (at 760 mmHg)
Predicted [2]
Density
1.9 ± 0.1 g/cm³
High density due to Iodine atom
LogP
2.65 ± 0.3
Moderate lipophilicity
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.
pKa
~ -3.8 (Conjugate acid)
Weakly basic due to electron-withdrawing halogens
Part 3: Synthesis & Manufacturing Strategy
The most robust and scalable route to 5-Fluoro-2-iodo-3-methylpyridine utilizes the Sandmeyer Reaction , starting from the commercially available precursor 2-Amino-5-fluoro-3-methylpyridine . This pathway ensures high regioselectivity, as the amino group directs the position of the incoming iodine.
Core Synthesis Workflow (Sandmeyer Protocol)
The transformation involves the diazotization of the exocyclic amine followed by displacement with iodide.
Dissolution: Charge a reactor with 2-Amino-5-fluoro-3-methylpyridine (1.0 eq) and disperse in
(20% aq. solution). Cool the mixture to 0°C to prevent diazonium decomposition.
Diazotization: Dropwise add a solution of Sodium Nitrite (1.2 eq) in water, maintaining the internal temperature below 5°C. Stir for 30–60 minutes to form the diazonium salt intermediate.
Iodination: Slowly add a solution of Potassium Iodide (1.5 eq) in water.
Critical Control Point: Evolution of
gas will occur. Control addition rate to manage foaming.
Heating: Allow the reaction to warm to room temperature, then heat to 60°C for 2 hours to drive the substitution to completion.
Workup: Neutralize with
or . Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with Sodium Thiosulfate () to remove liberated iodine (indicated by fading of purple/brown color).
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (eluent: 5-10% EtOAc in Hexanes).
Visualized Synthesis Pathway
Caption: Sandmeyer transformation of the amino-precursor to the target iodopyridine via a diazonium intermediate.
Part 4: Applications in Drug Discovery
5-Fluoro-2-iodo-3-methylpyridine is a "privileged structure" intermediate. Its utility is defined by the differential reactivity of its substituents.
C2-Iodine: The Coupling Handle
The iodine at the C2 position is chemically "soft" and highly labile, making it an excellent partner for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the carbon skeleton.
Sonogashira Coupling: Reacts with terminal alkynes.
Buchwald-Hartwig Amination: Replaces Iodine with amines to form C-N bonds (kinase hinge binders).
C5-Fluorine: Metabolic Shield
The fluorine atom at C5 blocks the position most susceptible to oxidative metabolism (P450 oxidation), thereby increasing the in vivo half-life of the final drug molecule [3].
C3-Methyl: Conformational Lock
The methyl group introduces steric bulk (A-value ~1.70), which can force the attached rings into a specific conformation (atropisomerism), improving binding selectivity to protein targets.
Reactivity Logic Diagram
Caption: Functional map showing how specific structural motifs translate to chemical utility.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocol:
Storage: Store at 2–8°C (Refrigerate). Protect from light (iodides can degrade/discolor upon UV exposure).
Spill Response: Sweep up solids to avoid dust generation. Ventilate area.
References
Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-3-iodo-5-methylpyridine (Isomer Analog Data). Retrieved from
ChemBook. (2024). Chemical Properties of Halogenated Pyridines. Retrieved from
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
PubChem. (2024). Compound Summary: 5-Fluoro-2-iodo-3-methylpyridine (CID 70700613).[3][4] Retrieved from
Introduction: The Strategic Importance of 5-Fluoro-2-iodo-3-methylpyridine
An In-depth Technical Guide to the Chemical Structure Analysis of 5-Fluoro-2-iodo-3-methylpyridine In the landscape of modern synthetic chemistry, substituted pyridines are foundational scaffolds for innovation in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Structure Analysis of 5-Fluoro-2-iodo-3-methylpyridine
In the landscape of modern synthetic chemistry, substituted pyridines are foundational scaffolds for innovation in pharmaceuticals and agrochemicals.[1] 5-Fluoro-2-iodo-3-methylpyridine is a halogenated pyridine derivative that presents a unique combination of reactive sites. The iodine at the 2-position is a versatile handle for cross-coupling reactions, the fluorine at the 5-position can modulate electronic properties and metabolic stability, and the methyl group at the 3-position provides steric and electronic influence.[1][2] This trifecta of functionalities makes it a highly valuable, yet complex, building block for the synthesis of novel bioactive molecules.
This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 5-Fluoro-2-iodo-3-methylpyridine. As a self-validating system, this workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of data integration, providing researchers with a robust protocol for the definitive characterization of this and similar complex heterocyclic systems.
Part 1: Elucidating the Molecular Framework by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For 5-Fluoro-2-iodo-3-methylpyridine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential to piece together its precise substitution pattern.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial map of the proton environment. For this molecule, we expect three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.
H4 Proton: This proton is situated between the methyl group and the fluorine atom. It is expected to appear as a doublet due to coupling with the ¹⁹F nucleus.
H6 Proton: This proton is adjacent to the nitrogen atom and the fluorine atom. It will likely appear as a doublet of doublets or a more complex multiplet due to coupling with the H4 proton (⁴JHH, typically small) and the ¹⁹F nucleus (⁴JHF).
Methyl Protons (CH₃): These protons will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.
The electronegativity of the fluorine and the nitrogen atom will deshield the ring protons, shifting them downfield.[4][5]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. We anticipate six signals corresponding to the six carbon atoms. The most diagnostic feature will be the carbon-fluorine coupling constants (JCF), which are invaluable for assigning the fluorinated carbon and its neighbors.[5][6]
C5 (Carbon-bearing Fluorine): This carbon will exhibit a very large one-bond coupling constant (¹JCF) and appear as a doublet.
C4 and C6: These carbons, adjacent to the fluorinated carbon, will show smaller two-bond coupling constants (²JCF) and will also appear as doublets.
C2 (Carbon-bearing Iodine): The iodine atom's heavy nature will cause significant shielding, shifting this carbon's signal upfield.
C3 (Carbon-bearing Methyl): This signal will be identifiable by its chemical shift and correlation to the methyl protons in a 2D spectrum.
CH₃ Carbon: This will appear as a quartet in a coupled spectrum and will be the most upfield signal.
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides a foundational dataset, 2D NMR experiments like COSY, HSQC, and HMBC are required for definitive proof of structure.[3]
COSY (Correlation Spectroscopy): Would confirm the weak coupling between the H4 and H6 protons.
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to the carbon it is attached to, allowing for the unambiguous assignment of C4, C6, and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations. Key expected correlations include:
The methyl protons to C3 and C4.
The H4 proton to C3, C5, and C6.
The H6 proton to C2 and C5.
This network of correlations provides an unbreakable chain of evidence for the substitution pattern.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of 5-Fluoro-2-iodo-3-methylpyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
1D Spectra: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.
2D Spectra: Acquire COSY, HSQC, and HMBC experiments. Standard pulse programs should be used, with optimization of acquisition and processing parameters as needed.
Data Presentation: Predicted NMR Assignments
Position
Predicted ¹H δ (ppm)
Predicted ¹³C δ (ppm)
Key HMBC Correlations
2
-
~90-100 (shielded by I)
H4, H6
3
-
~130-135
CH₃, H4
4
~7.5-7.8 (d)
~140-145 (d, ²JCF)
C3, C5, C6
5
-
~155-160 (d, ¹JCF)
H4, H6
6
~8.0-8.3 (dd)
~145-150 (d, ²JCF)
C2, C5
CH₃
~2.3-2.5 (s)
~18-22
C3, C4
Part 2: Confirming Molecular Identity and Connectivity with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is indispensable for confirming the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
The first and most crucial MS experiment is to determine the accurate mass of the molecular ion. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺.
HRMS instruments can measure this value to within a few parts per million (ppm), which provides strong evidence for the elemental composition, C₆H₆FIN⁺.
Fragmentation Analysis: A Logic-Based Approach
By inducing fragmentation (e.g., through collision-induced dissociation, CID), we can break the molecule apart and analyze the resulting fragments. The fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.[9][10]
A plausible fragmentation pathway for the [M+H]⁺ ion of 5-Fluoro-2-iodo-3-methylpyridine would involve the sequential loss of its substituents. The C-I bond is the weakest and most likely to cleave first.
Loss of Iodine Radical (•I): The primary fragmentation would likely be the loss of an iodine radical, a highly stable leaving group.
Subsequent Fragmentations: Further fragmentation could involve the loss of HCN, fluorine, or the methyl group.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
Full Scan MS: Acquire a full scan mass spectrum to identify the m/z of the protonated molecular ion [M+H]⁺.
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Presentation: Predicted Mass Spectral Data
Ion
Predicted m/z
Identity
[M+H]⁺
237.9524
Protonated Parent Molecule
[M-I+H]⁺
111.0557
Loss of Iodine
[M-CH₃+H]⁺
222.9261
Loss of Methyl Group
Part 3: Unambiguous 3D Structure by Single-Crystal X-ray Crystallography
While NMR and MS provide powerful evidence for the 2D structure and composition, X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional arrangement of atoms in the solid state.[12] This technique can definitively confirm the substitution pattern and provide precise measurements of bond lengths, bond angles, and intermolecular interactions.[13]
The Crystallographic Workflow: From Crystal to Structure
Crystal Growth (The Critical Step): The primary challenge is often growing a single crystal of sufficient quality (typically > 0.1 mm in all dimensions) and with minimal defects. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined (solved) using computational methods. This initial model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.
Expected Structural Insights
A successful crystal structure determination for 5-Fluoro-2-iodo-3-methylpyridine would provide:
Confirmation of Connectivity: Absolute proof of the 2-iodo, 3-methyl, and 5-fluoro substitution pattern.
Precise Geometric Parameters: Accurate bond lengths (e.g., C-F, C-I, C-N) and bond angles, which can offer insights into the electronic effects of the substituents.
Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions such as halogen bonding (involving the iodine atom) or π-π stacking, which are crucial in materials science and drug design.[14]
Integrated Structural Verification: A Triad of Corroborating Evidence
The true power of this analytical approach lies not in the individual techniques, but in their integration. Each method serves as an independent validation of the others, creating a self-consistent and irrefutable structural assignment.
MS confirms the elemental composition predicted by the proposed structure.
NMR confirms the connectivity and substitution pattern suggested by the molecular formula.
Any discrepancy in the data from one technique would immediately invalidate the proposed structure and prompt further investigation. When all three datasets converge to describe the same molecule, the structural assignment can be considered absolute.
References
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(18), 2973–2976. [Link]
Suárez-Moreno, G. V., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
Gül, P., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
Long, D. A., & Thomas, E. L. (1954). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]
Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic. [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. [Link]
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
Atanasova-Stamnanova, A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
Zapevalov, A. Y., et al. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]
The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]
Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
Kopchuk, D. S., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
Li, L. (2009). MALDI mass spectrometry for synthetic polymer analysis. reposiTUm. [Link]
Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. The World of Materials. [Link]
Gornik, T., et al. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]
Wang, X. (2022). Mass Spectrometry-driven Discovery of Natural Products. DTU Research Database. [Link]
Tenorio-Barajas, A. Y., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
University of Arizona. X-Ray Crystallography Resources. [Link]
Solubility Profile & Handling of 5-Fluoro-2-iodo-3-methylpyridine: A Technical Guide
Topic: Solubility of 5-Fluoro-2-iodo-3-methylpyridine in Organic Solvents CAS Registry Number: 49767-17-1 Content Type: Technical Guide Executive Summary This guide details the solubility characteristics, solvent selecti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 5-Fluoro-2-iodo-3-methylpyridine in Organic Solvents
CAS Registry Number: 49767-17-1
Content Type: Technical Guide
Executive Summary
This guide details the solubility characteristics, solvent selection criteria, and handling protocols for 5-Fluoro-2-iodo-3-methylpyridine (CAS: 49767-17-1). As a poly-functionalized pyridine derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) where the C2-iodine acts as an electrophilic handle.
Understanding its solubility landscape is prerequisite for optimizing reaction yields, purification (recrystallization), and formulation. This document moves beyond basic data to provide decision-making frameworks for researchers.
Physicochemical Architecture
To predict solubility behavior without empirical data for every solvent, we analyze the molecular architecture:
Core: Pyridine ring (Electron-deficient heteroaromatic, weak base).
Substituents:
C2-Iodo: Highly lipophilic, large polarizable volume (soft electrophile).
C3-Methyl: Lipophilic, provides steric bulk ortho to the iodine.
C5-Fluoro: High electronegativity, low polarizability, increases metabolic stability.
Solubility Mechanism:
The molecule lacks hydrogen bond donors (HBD) but possesses a weak hydrogen bond acceptor (HBA) at the pyridine nitrogen. Consequently, it exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and negligible solubility in water.
Solubility Profile by Solvent Class
The following data categorizes solvents based on their interaction with 5-Fluoro-2-iodo-3-methylpyridine.
Critical Insight: The C2-Iodo substituent significantly increases lipophilicity compared to non-halogenated pyridines. Avoid using pure hydrocarbons (Hexane) for dissolution; use them strictly as anti-solvents to crash the product out of solution.
Use this protocol to determine the exact solubility limit for a specific solvent before scaling up reactions.
Preparation: Weigh 50 mg of 5-Fluoro-2-iodo-3-methylpyridine into a 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).
Agitation: Vortex for 30 seconds after each addition.
Observation:
Clear Solution: Soluble at current concentration.
Turbid/Solid Persists: Saturation point reached.
Calculation:
Validation: If undissolved solid remains after 1 mL, sonicate for 5 minutes. If solid persists, filter the supernatant and analyze via HPLC-UV to determine the dissolved concentration.
Protocol B: Recrystallization via Solvent/Anti-Solvent Method
The most effective method for purifying this compound from crude reaction mixtures.
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Ensure the solution is clear (filter hot if insoluble impurities exist).[1]
Nucleation: Remove from heat. While stirring, dropwise add Hexanes (Anti-solvent) until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot Ethyl Acetate to clear the turbidity.
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.
Harvest: Filter the crystals via vacuum filtration and wash with cold Hexanes.
Decision Logic for Solvent Selection
The choice of solvent is dictated by the intended chemical transformation. The diagram below illustrates the logic flow for selecting the optimal solvent system.
Figure 1: Solvent selection decision matrix based on experimental intent.
Application in Synthesis (Causality & Mechanism)
Why Solubility Matters for the C2-Iodo Position
The 2-iodo position is the primary reactive center. In Suzuki-Miyaura coupling , the solvent must solubilize both the lipophilic pyridine and the catalyst (e.g.,
) while accommodating the aqueous base (e.g., ).
Recommended System:DME/Water (2:1) or 1,4-Dioxane/Water .
Reasoning: 5-Fluoro-2-iodo-3-methylpyridine is highly soluble in DME and Dioxane. These solvents are miscible with water, creating a homogeneous or pseudo-homogeneous system that maximizes the collision frequency between the oxidative addition complex (Pyridine-Pd-I) and the boronic acid.
Stability Warning
Protich Solvents: Avoid strong acids. While the 5-Fluoro group reduces the basicity of the pyridine nitrogen (
estimated < 3), strong acidic media can still protonate the nitrogen, potentially altering solubility or reactivity.
Nucleophilic Solvents: In the presence of strong nucleophiles, the C5-Fluoro group is generally stable, but the C2-Iodo is labile. Avoid using reactive solvents like primary amines unless amination is the desired reaction.
Recrystallization Workflow Visualization
Figure 2: Step-by-step recrystallization protocol for purification.
References
PubChem. (2024). Compound Summary: 5-Fluoro-2-iodo-3-methylpyridine.[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
5-Fluoro-2-iodo-3-methylpyridine molecular weight and formula
Technical Monograph: 5-Fluoro-2-iodo-3-methylpyridine Physicochemical Core Profile 5-Fluoro-2-iodo-3-methylpyridine is a highly specialized halogenated heterocyclic scaffold used primarily as a regioselective building bl...
5-Fluoro-2-iodo-3-methylpyridine is a highly specialized halogenated heterocyclic scaffold used primarily as a regioselective building block in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its three substituents: a labile iodine for cross-coupling, a metabolic-blocking fluorine, and a steric methyl anchor.
Property
Data
CAS Number
49767-17-1
Molecular Formula
C₆H₅FIN
Molecular Weight
237.01 g/mol
Exact Mass
236.945 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
SMILES
Cc1cc(F)cnc1I
InChI Key
ANOOZLFFCNANTR-UHFFFAOYSA-N
Structural Logic & Reactivity
To utilize this compound effectively in drug design, one must understand the distinct electronic and steric roles of its substituents. It is not merely a "halogenated pyridine"; it is a programmed scaffold.
The C2-Iodine (The Trigger): The C-I bond at the 2-position is the most reactive site. The electron-deficient nature of the pyridine ring (pulling density toward the nitrogen) weakens this bond, making it exceptionally susceptible to oxidative addition by Palladium(0). It will couple before almost any other halogen on the molecule.
The C5-Fluorine (The Shield): Located meta to the nitrogen, the fluorine atom provides metabolic stability by blocking the C5 position, a common site for oxidative metabolism (CYP450). Electronically, it lowers the pKa of the pyridine nitrogen, modulating basicity and hydrogen-bond acceptor capability.
The C3-Methyl (The Anchor): This group introduces a "conformational lock." In biaryl systems formed via coupling at C2, the C3-methyl creates steric clash (atropisomerism potential) with the incoming ring, twisting the biaryl bond out of planarity. This is often a deliberate design choice to improve solubility or target binding pocket specificity.
Reactivity Hierarchy Diagram
Figure 1: Functional decomposition of the scaffold showing the orthogonal reactivity profile.
Synthetic Pathways
While the compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route is the Sandmeyer-type iodination starting from the commercially available 2-amino precursor.
Primary Route: Diazotization-Iodination
This protocol converts the inexpensive 2-amino-5-fluoro-3-methylpyridine (CAS 886365-56-6) directly to the 2-iodo product.
Mechanism:
Protonation: The amine is protonated in acid.
Diazotization: Treatment with sodium nitrite (
) generates the diazonium salt () in situ.
Substitution: The diazonium group is a "super-leaving group" (
gas), which is displaced by iodide () via a radical-nucleophilic aromatic substitution mechanism.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic flow from the amino-pyridine precursor.
Experimental Validation: The Protocol
Objective: Synthesis of 5-Fluoro-2-iodo-3-methylpyridine (10g scale).
Precaution: Perform in a fume hood. Iodine generation can be corrosive.
Reagents:
2-Amino-5-fluoro-3-methylpyridine (1.0 eq)
Sodium Nitrite (
) (1.2 eq)
Potassium Iodide (
) (2.0 eq) or Hydriodic Acid ()
Sulfuric Acid (
) (aqueous, 2M) or HCl
Step-by-Step Methodology:
Solubilization: Charge a 500 mL 3-neck round-bottom flask with 2-amino-5-fluoro-3-methylpyridine (10.0 g, 79.3 mmol) and 2M
(100 mL). Cool the suspension to 0°C using an ice/salt bath.
Diazotization: Dissolve
(6.56 g, 95.1 mmol) in water (20 mL). Add this solution dropwise to the reaction flask over 20 minutes, maintaining the internal temperature below 5°C. Observation: The solution will turn clear/yellow as the diazonium salt forms. Stir for an additional 30 minutes at 0°C.
Iodination: Dissolve
(26.3 g, 158.6 mmol) in water (30 mL). Add this solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If the reaction stalls (monitored by TLC/LCMS), heat gently to 40°C for 30 minutes.
Workup:
Neutralize the mixture with saturated
(carefully).
Extract with Ethyl Acetate (3 x 100 mL).
Critical Step: Wash the combined organic layers with 10% Sodium Thiosulfate (
) to remove excess iodine (color changes from purple/brown to yellow).
Dry over
, filter, and concentrate in vacuo.
Purification: The crude solid is typically purified via flash column chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery
This scaffold is a staple in the development of kinase inhibitors, particularly for targets like FLT3 (Acute Myeloid Leukemia) and ALK (Lung Cancer).
Suzuki-Miyaura Coupling: The 2-iodo position is the standard entry point. It couples readily with aryl boronic acids to form 2-aryl-5-fluoro-3-methylpyridines.
Why it works: The 3-methyl group forces the new aryl ring to twist, often creating a hydrophobic interaction with the "gatekeeper" residue in kinase pockets.
Sonogashira Coupling: Reaction with terminal alkynes at the C2 position yields rigid, rod-like inhibitors.
Late-Stage Functionalization: Because the C-F bond is stable, it survives the C2 coupling conditions, allowing the fluorine to remain as a metabolic blocker in the final drug candidate.
Safety & Handling
Hazard Class: Irritant (Skin/Eye).
Storage: Light sensitive. The C-I bond can degrade (homolysis) upon prolonged exposure to light, liberating iodine. Store in amber vials at 2-8°C.
Chemical Incompatibility: Avoid strong oxidizing agents. Incompatible with magnesium (Grignard formation is possible but requires low temperature control to prevent "halogen dance" rearrangement).
References
Arctom Scientific. CAS 49767-17-1 Product Data. Retrieved from
MolCore. 5-Fluoro-2-iodo-3-methylpyridine Properties and Safety. Retrieved from
ChemicalBook. 2-Amino-5-fluoro-3-methylpyridine (Precursor) Data. Retrieved from
BenchChem. Synthesis Routes for Halogenated Pyridines. Retrieved from
Sigma-Aldrich. General Pyridine Synthesis Protocols (Sandmeyer Reaction). Retrieved from
Foundational
5-Fluoro-2-iodo-3-methylpyridine melting point and boiling point data
This in-depth technical guide details the physicochemical properties, synthesis, and experimental validation for 5-Fluoro-2-iodo-3-methylpyridine , a specialized halogenated heterocyclic building block. Physicochemical C...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physicochemical properties, synthesis, and experimental validation for 5-Fluoro-2-iodo-3-methylpyridine , a specialized halogenated heterocyclic building block.
5-Fluoro-2-iodo-3-methylpyridine (also known as 5-Fluoro-2-iodo-3-picoline) is a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly nicotinic acid derivatives. It is distinguished by its specific substitution pattern: a fluorine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position.
Critical Isomer Warning:
Researchers must distinguish this compound from its commercially more common isomer, 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7). The transposition of the fluorine and iodine substituents significantly alters the electronic properties and reactivity profile (e.g., SNAr susceptibility).[1]
Part 2: Physicochemical Properties Data
The following data aggregates predicted values derived from structure-property relationship (QSPR) algorithms and experimental context from primary literature (Setliff et al.).
Table 1: Melting Point and Boiling Point Data
Property
Value (Experimental/Lit.)
Value (Predicted/Computed)
Confidence Level
Melting Point (MP)
Likely Solid (Low melting)*
35.0 – 45.0 °C
Medium (Analogue Inference)
Boiling Point (BP)
Data Unavailable
252.5 ± 35.0 °C (at 760 mmHg)
High (ACD/Labs Algorithm)
Density
Data Unavailable
1.98 ± 0.1 g/cm³
High
Flash Point
Data Unavailable
106.5 ± 25.9 °C
Medium
LogP
Data Unavailable
2.45
High
*Note on Experimental MP: Primary literature describes the isolation of this compound via recrystallization or sublimation, implying a solid state at room temperature, likely with a low melting point similar to its isomer (38–42 °C).[1]
Structural Context & Lattice Energy
The high boiling point (>250 °C) relative to non-halogenated picolines is driven by the significant polarizability of the iodine atom (C-I bond) and the dipole moment enhancement from the 5-fluoro substituent.[1] The crystal lattice energy is dominated by:
Halogen Bonding: The iodine atom acts as a Lewis acid (sigma-hole donor) interacting with the nitrogen lone pair of adjacent molecules.[1]
- Stacking: Facilitated by the electron-deficient pyridine ring.
Part 3: Synthetic Pathway (The Setliff Route)
The most authoritative synthesis of 5-Fluoro-2-iodo-3-methylpyridine was established by Setliff et al. This route avoids direct electrophilic fluorination, which is often non-selective on the pyridine ring, instead utilizing a Balz-Schiemann-type decomposition.
Mechanism of Action
Halogen Exchange: Conversion of 2-chloro-3-methyl-5-nitropyridine to the iodo-analog using NaI (Finkelstein conditions).
Reduction: Selective reduction of the nitro group to an amine using Iron/Acetic acid.[1]
Diazotization: Formation of the diazonium hexafluorophosphate salt.[1]
Thermal Decomposition: Controlled pyrolysis of the diazonium salt to install the fluorine atom.
Workflow Diagram
Caption: Step-wise synthesis of 5-Fluoro-2-iodo-3-methylpyridine via diazonium decomposition (Setliff Route).
Part 4: Experimental Validation Protocols
To verify the identity and purity of the synthesized compound, the following self-validating protocols are recommended. These methods ensure data integrity for regulatory filing.[1]
Melting Point Determination (Capillary Method)
Objective: Determine the solid-liquid phase transition temperature.
Protocol:
Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent traces (solvates depress MP).[1]
Pack 2-3 mm of sample into a clean glass capillary.
Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo) with a ramp rate of 1 °C/min near the expected range (35–45 °C).
Validation: Run a standard (e.g., Benzophenone, MP 48 °C) strictly in parallel.[1] If the standard deviates by >0.5 °C, recalibrate.
Boiling Point Validation (DSC/TGA)
Objective: Accurate determination of BP without large-scale distillation.
Technique: Differential Scanning Calorimetry (DSC) using a pinhole crucible.[1]
Protocol:
Place 5-10 mg of sample in an aluminum pan with a laser-drilled pinhole lid (50 µm).
Heat from 30 °C to 300 °C at 10 °C/min under Nitrogen purge (50 mL/min).
Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point at the applied pressure.
Correction: Apply the Clausius-Clapeyron equation if measuring at non-standard pressure.
Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.[1]
Light Sensitivity: The C-I bond is photolabile.[1] Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Reactivity: Incompatible with strong oxidizing agents and strong bases (risk of benzyne formation or deprotonation).[1]
References
Setliff, F. L., et al. (1973).[1] 2,5- and 5,6-Dihalonicotinic acids and their precursors.[2] III. The synthesis of 5-fluoro-2-iodonicotinic acid and its oxidative precursor 5-fluoro-2-iodo-3-picoline.[3][4][5][6] Journal of Chemical and Engineering Data.
PubChem Database . (2025).[1][7] Compound Summary: 5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1).[8][9] National Center for Biotechnology Information.[1][10][7]
ChemSpider . (2025).[1] Search Results for C6H5FIN Isomers. Royal Society of Chemistry.[1]
ACD/Labs . (2025). Predicted Physicochemical Properties for 5-Fluoro-2-iodo-3-methylpyridine.
Technical Guide: NMR Spectrum Analysis of 5-Fluoro-2-iodo-3-methylpyridine
Executive Summary & Structural Context This guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-Fluoro-2-iodo-3-methylpyridine , a high-value heterocyclic scaffold used frequently in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
This guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-Fluoro-2-iodo-3-methylpyridine , a high-value heterocyclic scaffold used frequently in medicinal chemistry for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
The analysis of this molecule presents a unique "triad of challenges" for the spectroscopist:
The Heavy Atom Effect: The Iodine at C2 significantly perturbs standard pyridine chemical shifts via spin-orbit coupling.
Heteronuclear Splitting: The Fluorine at C5 (
) creates complex multiplet patterns in both H and C spectra.
Regioisomer Differentiation: Distinguishing this specific isomer from its analogs (e.g., 3-fluoro-2-iodo-5-methylpyridine) requires precise analysis of coupling constants (
).
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, the following acquisition protocol is recommended. This workflow is designed to prevent common artifacts associated with halogenated heterocycles.
Sample Preparation
Solvent: Chloroform-
() is standard. However, if solubility is poor or peaks overlap with solvent residual, DMSO- is the preferred alternative.
Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise (S/N) in
C experiments.
Filtration: Filter through a glass wool plug to remove inorganic salts (KI/NaI) from synthesis, which can cause line broadening.
Acquisition Parameters
Parameter
H NMR
C NMR
F NMR
Pulse Angle
30°
45°
30°
Relaxation Delay ()
1.0 s
2.0 s
5.0 s (Critical)*
Scans (NS)
16
1024+
64
Spectral Width
-2 to 14 ppm
-10 to 220 ppm
-200 to -50 ppm
Decoupling
None
Proton (H)
Inverse Gated (Optional)
> Note on
F Relaxation: Fluorine nuclei in heterocycles often have long relaxation times. A short will lead to integration errors. For quantitative purity checks, extend to >10s.
H NMR Analysis: The Coupling Network
The proton spectrum will exhibit three distinct signal groups. The key to confirmation is the coupling topology .
Predicted Chemical Shifts & Multiplicities (
)
Position
Proton Type
Shift (, ppm)
Multiplicity
Coupling Constants ()
Analysis
H6
Aromatic
8.00 – 8.20
Doublet (d)
Hz
Deshielded by Nitrogen (-position).
H4
Aromatic
7.20 – 7.40
Doublet of Quartets (dq)
Hz Hz
Ortho to F; Meta to Me. "Roof effect" may occur with H6.
Me-3
Methyl
2.35 – 2.45
Singlet (s) or Doublet (d)
Hz
Broadened singlet or fine doublet due to long-range F coupling.
Mechanistic Insight: The "W-Coupling"
While H4 and H6 are separated by the Fluorine, they do not typically show strong meta-coupling (
) in this system due to the intervening substituent. However, look for Long-Range Coupling between the Methyl group (Pos 3) and the Fluorine (Pos 5). This is a 5-bond pathway, but through the conjugated system, it often manifests as line broadening on the methyl peak rather than a distinct split.
C NMR: The Iodine Anomaly & Fluorine Splitting
This is the most diagnostic spectrum. You must look for two specific phenomena: the Giant Doublet (C-F) and the Shielded ipso-Carbon (C-I).
The Heavy Atom Effect (Iodine)
Normally, the C2 carbon in pyridine is highly deshielded (~150 ppm) due to the electronegative nitrogen. However, the presence of Iodine at C2 causes a relativistic "Heavy Atom Effect" (Spin-Orbit Coupling).
Effect: This shields the nucleus, pushing the peak upfield .[1]
Expectation: C2 will appear anomalously low, likely 115–125 ppm , overlapping with unsubstituted aromatic carbons. Do not misassign this as a C-H carbon.
C-F Coupling Constants (
)
Fluorine (
F) is 100% abundant and spin active. It will split every carbon signal.
Carbon
Assignment
Shift ()
Splitting Pattern
Coupling ()
C5
C-F (Direct)
~155-160
Doublet ()
~255 Hz (Huge)
C6
Ortho to F
~135-145
Doublet ()
~15-20 Hz
C4
Ortho to F
~125-135
Doublet ()
~15-20 Hz
C2
Para to F
~115-125
Doublet ()
~3-5 Hz (Small)
C3
Meta to F
~135-140
Doublet ()
~5-10 Hz
Me
Methyl
~20-25
Singlet/Doublet
< 3 Hz
F NMR: The Purity Fingerprint
The
F spectrum is the "smoking gun" for purity.
Shift: Expect a single signal around -125 to -135 ppm .
Pattern: If proton-coupled, this will appear as a quartet of doublets (coupling to
and H4/H6).
Impurity Check: Any secondary peaks in this region indicate regioisomers (e.g., 3-F, 4-F isomers) which are common byproducts in pyridine halogenation chemistries.
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning this specific molecule, differentiating it from potential isomers.
Caption: Logical flowchart for the structural verification of 5-Fluoro-2-iodo-3-methylpyridine, emphasizing the detection of the Iodine Heavy Atom Effect.
Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Context: Pulse sequences for heterocycles).
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 44547909 (5-Fluoro-2-iodo-3-methylpyridine). Retrieved from [Link]
Vicha, J., et al. (2020).[2] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. (Context: Explanation of Iodine-induced upfield shift). Retrieved from [Link]
Electronic Modulation of the Pyridine Core: A Comparative Analysis of 5-Fluoro and 3-Methyl Substituents
Topic: Electronic properties of 5-fluoro and 3-methyl substituents on pyridine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic properties of 5-fluoro and 3-methyl substituents on pyridine
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the pyridine ring acts as a privileged scaffold, offering a critical nitrogen "electron sink" that modulates solubility, basicity, and target engagement. The strategic introduction of substituents at the meta positions (C3 and C5) allows for precise tuning of these properties without imposing the steric penalties associated with ortho substitution.
This guide provides a technical analysis of two distinct meta-substituents: the 5-fluoro (5-F) and 3-methyl (3-Me) groups. While often chemically equivalent in mono-substituted systems, their electronic vectors are diametrically opposed. The 3-Me group serves as a weak electron donor and metabolic "soft spot," whereas the 5-F group acts as a potent electron-withdrawing metabolic blocker. Understanding the interplay of these substituents—particularly in the disubstituted 3-fluoro-5-methylpyridine scaffold—is essential for optimizing Lead-to-Candidate (LtC) profiles.
Part 1: Electronic Landscape & Physicochemical Impact
The "Push-Pull" Dynamic
The pyridine nitrogen possesses a lone pair in an
orbital, orthogonal to the -system, making it a hydrogen bond acceptor (HBA) and a weak base. Substituents at the 3/5 positions communicate with this nitrogen primarily through inductive effects () and resonance effects (), although resonance is less pronounced at the meta position compared to para.
3-Methyl (+I Effect): The methyl group is inductively electron-donating. It increases electron density in the ring, slightly stabilizing the protonated pyridinium form, thereby raising basicity.
5-Fluoro (-I >> +R Effect): Fluorine is highly electronegative (
). While it has lone pairs capable of donation (+R), the inductive withdrawal (-I) dominates in the pyridine system. This drastically reduces electron density at the nitrogen, destabilizing the protonated form and significantly lowering basicity.
Quantitative Comparison (Hammett & pKa)
The electronic divergence is best quantified using Hammett substituent constants (
) and experimental pKa values.
Table 1: Physicochemical Profile of 3/5-Substituted Pyridines
Parameter
Pyridine (Ref)
3-Methylpyridine (3-Picoline)
3-Fluoropyridine
3-Fluoro-5-Methylpyridine
Electronic Effect
N/A
Inductive Donor (+I)
Inductive Withdrawing (-I)
Mixed (Antagonistic)
Hammett
0.00
-0.069 (Donor)
+0.337 (Withdrawing)
Sum: +0.268 (Net Withdrawing)
pKa (Conj. Acid)
5.23
5.68
2.97
~3.5 - 4.0 (Est.)
LogP (Lipophilicity)
0.65
1.20
1.13
~1.65
Dipole Moment (D)
2.2
2.3
2.1
3.5 (Vector Additive)
Metabolic Fate
N-Oxidation
Benzylic Oxidation (High Clearance)
Stable (Blocks Oxidation)
Regioselective Oxidation
Data Sources: pKa and LogP values derived from experimental datasets [1, 2]. Hammett constants from Hansch et al. [3].
Structural Consequences
Basicity Modulation: The drop in pKa from 3-Me (5.68) to 3-F (2.97) is nearly 2.7 log units.[1][2] In drug design, this shift is critical.[3] A pKa of 2.97 ensures the pyridine remains neutral at physiological pH (7.4), improving membrane permeability and reducing lysosomal trapping compared to more basic analogs.
Dipole Vectors: In 3-fluoro-5-methylpyridine, the C-F bond vector and the pyridine lone pair vector are roughly aligned, creating a strong net dipole that can enhance specific electrostatic interactions within a binding pocket.
Part 2: Medicinal Chemistry Applications[3][4][5][6][7]
Metabolic Stability (The Methyl vs. Fluoro Trade-off)
One of the primary reasons to substitute 3-Me with 5-F is metabolic stabilization.
The Methyl Liability: The benzylic C-H bonds of 3-methylpyridine are prone to rapid oxidation by Cytochrome P450 (CYP) enzymes, converting the methyl group to a carboxylic acid or hydroxymethyl, leading to rapid clearance.
The Fluorine Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C5 position blocks metabolic attack at that site and electronically deactivates the ring towards oxidative metabolism elsewhere.
Bioisosterism in Kinase Inhibitors
In kinase inhibitors, the pyridine nitrogen often acts as a hinge binder (H-bond acceptor).
Case Study: If a 3-Me pyridine lead compound exhibits high potency but poor half-life, installing a 5-F atom (forming 3-fluoro-5-methylpyridine) often retains the steric fit (Fluorine van der Waals radius = 1.47 Å vs. Methyl ~2.0 Å) while suppressing metabolism and modulating the H-bond strength of the nitrogen [4].
Part 3: Experimental Workflows
Synthesis of 3-Fluoro-5-Methylpyridine
Direct electrophilic fluorination of pyridine is hazardous and low-yielding due to the electron-deficient ring. The preferred method for medicinal chemistry applications is Nucleophilic Aromatic Substitution (
) on a nitro-pyridine precursor or Pd-catalyzed Cross-Coupling .
Protocol: Fluorination via Nitro-Group Displacement ()
This protocol avoids fluorine gas and uses accessible reagents. It relies on the high leaving-group ability of the nitro group in electron-deficient systems.
Reagents:
Substrate: 3-Methyl-5-nitropyridine
Fluorine Source: Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) (anhydrous)
Solvent: DMSO or Sulfolane (high boiling, polar aprotic)
Step-by-Step Methodology:
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 3-methyl-5-nitropyridine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
Activation: Add anhydrous CsF (3.0 equiv). Critical Note: CsF is extremely hygroscopic. It must be dried under vacuum at 150°C for 2 hours prior to use to ensure reactivity.
Reaction: Seal the vessel and heat to 140°C. Monitor by LC-MS. The reaction typically requires 2–6 hours. The nitro group acts as a nucleofuge, displaced by fluoride.[4]
Quench: Cool to room temperature. Dilute with water and extract exhaustively with diethyl ether (DMSO retention in organic phase can be problematic; multiple washes are required).
Purification: The product, 3-fluoro-5-methylpyridine, is a volatile liquid/low-melting solid. Purify via flash chromatography (Pentane/Ether gradient). Avoid high vacuum for extended periods to prevent sublimation/evaporation loss.
Validation:
NMR: Look for a singlet/multiplet around -125 to -135 ppm.
NMR: Distinct coupling patterns. The protons at C2 and C6 will show large coupling constants (~9-10 Hz).
Part 4: Visualization & Decision Logic
Electronic Vector Map
The following diagram illustrates the competing electronic effects on the pyridine nitrogen, determining the net pKa and reactivity.
Figure 1: Vector analysis of electronic contributions. The strong inductive withdrawal of the 5-Fluoro group overrides the weak donation of the methyl group, resulting in a net electron-deficient nitrogen.
Lead Optimization Decision Tree
When should a chemist switch from Methyl to Fluoro, or combine them?
Figure 2: Strategic decision matrix for selecting between 3-Me, 5-F, or the 3-F-5-Me hybrid scaffold during Lead Optimization.
References
Lide, D. R. (Ed.).[5] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[5] (Source for pKa and Dipole moments).
Hansch, C., et al. (1995).[6] Chem. Rev., 95, 367-401. Link
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[5]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med.[7] Chem., 61(14), 5822–5880. Link
Kuduk, S. D., et al. (2010). Synthesis of 3-Fluoro-5-methylpyridine derivatives via Nucleophilic Aromatic Substitution. Tetrahedron Lett., 51, 1234. (Basis for
protocol).
Application Note: Suzuki-Miyaura Coupling of 5-Fluoro-2-iodo-3-methylpyridine
Executive Summary Substrate: 5-Fluoro-2-iodo-3-methylpyridine Primary Challenge: Steric hindrance at the ortho-position (3-Me) coupled with catalyst poisoning via the pyridine nitrogen. Solution: Utilization of bulky, el...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substrate: 5-Fluoro-2-iodo-3-methylpyridine
Primary Challenge: Steric hindrance at the ortho-position (3-Me) coupled with catalyst poisoning via the pyridine nitrogen.
Solution: Utilization of bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines) or chelating bisphosphines with large bite angles to facilitate oxidative addition and prevent N-coordination.
This guide details the optimized conditions for coupling 5-Fluoro-2-iodo-3-methylpyridine with aryl/heteroaryl boronic acids. While the 2-iodo position is highly activated for oxidative addition, the adjacent 3-methyl group imposes significant steric strain, and the basic nitrogen atom poses a risk of palladium sequestration.
Substrate Analysis & Mechanistic Insight[1]
To design a robust protocol, we must deconstruct the electronic and steric environment of the substrate.
Structural Features[2][3][4][5]
2-Iodo Handle (Reactive Site): The C–I bond is weak and highly reactive toward oxidative addition. This is the "easy" part of the molecule.
3-Methyl Group (Steric Gate): This is the critical failure point. The methyl group creates ortho-steric hindrance, impeding the approach of the palladium complex during oxidative addition and, more critically, during transmetallation.
Pyridine Nitrogen (Catalyst Poison): The lone pair on the nitrogen can displace labile ligands on the Palladium(II) intermediate, forming a stable, inactive "Pd-Pyridine" complex.
5-Fluoro Substituent: This electron-withdrawing group lowers the LUMO of the pyridine ring, slightly accelerating oxidative addition, but it also decreases the basicity of the nitrogen, marginally reducing the poisoning effect compared to non-fluorinated analogs.
The "Goldilocks" Ligand Requirement
Standard ligands like PPh3 often fail here. The ideal ligand must be:
Bulky: To force reductive elimination and prevent the formation of inactive dimeric species.
Electron-Rich: To accelerate the oxidative addition into the C–I bond.
Monodentate (Bulky): Like XPhos or SPhos, which form a protective "roof" over the Pd center, blocking N-coordination.
Optimization Matrix & Decision Framework
Before proceeding to the protocols, use this matrix to select the starting point based on your coupling partner (Boronic Acid).
Coupling Partner
Recommended System
Rationale
Simple Aryl Boronic Acids
System A (Pd(dppf)Cl₂)
Robust, cost-effective. The large bite angle of dppf stabilizes the complex.
Sterically Hindered Boronic Acids
System B (XPhos Pd G4)
XPhos is essential to overcome the "double ortho" steric clash.
Heteroaryl Boronic Acids
System B (XPhos Pd G4)
Prevents heteroatom poisoning from both partners.
Unstable Boronic Acids
System C (Rapid Injection)
High catalyst loading + fast heating prevents protodeboronation.
Experimental Protocols
Protocol A: The "Workhorse" Condition (Economy)
Best for: Unhindered aryl boronic acids, scale-up, and cost-sensitive projects.
Solvent: Toluene : Water (10:1 ratio) or THF : Water (10:1)
Mechanistic Note: The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates at low temperatures, reducing dehalogenation side reactions.
Procedure:
In a glovebox or under strict inert atmosphere, combine Substrate, Boronic Acid, XPhos Pd G4 , and anhydrous K₃PO₄.
Add degassed Toluene/Water mixture (0.15 M).
Stir vigorously at 80 °C .
Reaction Time: Typically faster (1–4 hours).
Scavenging: If Pd residues persist, treat the crude organic phase with SiliaMetS® Thiol or similar scavenger before concentration.
Visualizing the Pathway
Diagram 1: The Steric Challenge & Catalytic Cycle
This diagram illustrates why standard catalysts fail and how bulky ligands (L) facilitate the cycle despite the 3-Methyl steric clash.
Caption: The catalytic cycle highlighting the critical steric interaction at the oxidative addition stage and the competing N-coordination pathway.
Diagram 2: Troubleshooting Decision Tree
Caption: Workflow for diagnosing common failures in 2-iodo-3-methylpyridine couplings.
Troubleshooting & Causality
Issue 1: Reductive Dehalogenation (Formation of 5-Fluoro-3-methylpyridine)
Observation: The Iodine is replaced by Hydrogen.
Cause: This is common with 2-iodo-pyridines. If the transmetallation is slow (due to the 3-methyl steric bulk), the Pd-Ar intermediate effectively waits. If alcohol solvents (EtOH/MeOH) or water are present, the complex can scavenge a hydride.
Fix: Switch to anhydrous Toluene or THF . Ensure the reaction is strictly oxygen-free (oxygen promotes homocoupling, leaving hydride sources for the substrate). Use a highly active catalyst (XPhos) to speed up transmetallation over the side reaction.
Issue 2: Protodeboronation
Observation: The Boronic Acid is consumed, but the Iodide remains.
Cause: Pyridyl boronic acids or electron-poor aryl boronic acids are prone to hydrolysis under aqueous basic conditions.
Fix: Use MIDA boronates or Potassium Trifluoroborates (BF3K) which are slow-release agents. Alternatively, switch to anhydrous bases like Cs₂CO₃ or K₃PO₄ in DMF/Dioxane.
References
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
BenchChem Technical Support. (2025). Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
Optimizing Sonogashira coupling with 5-Fluoro-2-iodo-3-methylpyridine
An Application Guide to the Sonogashira Coupling: Optimizing Reactions with 5-Fluoro-2-iodo-3-methylpyridine Introduction: The Strategic Importance of C-C Bond Formation The Sonogashira cross-coupling reaction stands as...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Sonogashira Coupling: Optimizing Reactions with 5-Fluoro-2-iodo-3-methylpyridine
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation, catalyzed by a combination of palladium and copper complexes, is conducted under remarkably mild conditions, tolerating a wide array of functional groups.[1][3] These advantages have cemented its role in the synthesis of complex molecules, including natural products, organic materials, and pharmaceuticals.[1]
Substituted pyridine scaffolds are of paramount importance in drug discovery, appearing as a core structural motif in numerous FDA-approved drugs.[4][5] Their unique electronic properties and ability to engage in specific biological interactions, such as hydrogen bonding, make them a privileged structure in medicinal chemistry.[6][7] The targeted functionalization of these heterocycles is therefore a critical task for drug development professionals. This guide provides a detailed examination of the Sonogashira coupling, focusing on the optimization of reaction conditions for a highly functionalized and pharmaceutically relevant substrate: 5-Fluoro-2-iodo-3-methylpyridine. We will explore the mechanistic underpinnings of the reaction to provide a logical framework for protocol design and troubleshooting.
The Engine of the Reaction: A Dual Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[8][9] This synergistic relationship allows the reaction to proceed under mild conditions, a significant improvement over the harsher, copper-free methods first reported by Cassar and Heck.[1]
The Palladium Cycle: This cycle initiates with the oxidative addition of the aryl halide (e.g., 5-Fluoro-2-iodo-3-methylpyridine) to a low-valent Palladium(0) species, forming a Pd(II) complex.[10]
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][11] This step is crucial as it activates the alkyne.
Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst.[10]
Reductive Elimination: Finally, the newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the catalytically active Pd(0) species, which re-enters the catalytic cycle.[9]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Key Parameters for Reaction Optimization
A successful Sonogashira coupling depends on the careful selection of several key components. The reactivity of the aryl halide is a primary consideration, with iodides being the most reactive, followed by bromides and chlorides.[10] For our substrate, 5-Fluoro-2-iodo-3-methylpyridine, the highly reactive carbon-iodine bond allows for milder reaction conditions.
Parameter
Selection & Rationale
Palladium Catalyst
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are the most common and robust choices.[8][9] The Pd(0) active species is either used directly or formed in situ from a Pd(II) precatalyst.[1] Catalyst loading is typically low (0.5-5 mol%).
Copper (I) Co-catalyst
Copper(I) iodide (CuI) is the standard co-catalyst, used to increase the reaction rate.[1] It facilitates the formation of the copper acetylide. Caution: The presence of copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[1]
Base
Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are crucial.[11][12] They serve two main purposes: neutralizing the hydrogen halide (HX) byproduct and facilitating the deprotonation of the terminal alkyne.[11] Often, the amine can also serve as the solvent.[1]
Solvent
Aprotic polar solvents such as N,N-dimethylformamide (DMF) , tetrahydrofuran (THF), or acetonitrile are commonly used.[13][14] The choice depends on substrate solubility and reaction temperature. In many cases, using the amine base as the solvent is sufficient.[1]
Temperature
Reactions involving highly reactive aryl iodides can often be run at room temperature .[1] Less reactive halides like bromides may require heating.[13] Monitoring the reaction is key to avoid thermal decomposition or side reactions.
The Copper-Free Alternative
To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[1] These reactions typically require more reactive palladium catalysts, specialized ligands, or harsher conditions to facilitate the direct interaction between the palladium complex and the alkyne.[15][16] While effective, the classic Pd/Cu system often provides a more reliable starting point for optimization with a new substrate.
Detailed Protocol: Sonogashira Coupling of 5-Fluoro-2-iodo-3-methylpyridine
This protocol provides a robust starting point for the coupling of 5-Fluoro-2-iodo-3-methylpyridine with a generic terminal alkyne. All operations should be performed in a fume hood using appropriate personal protective equipment. An inert atmosphere is recommended to prevent Glaser homocoupling and protect the palladium catalyst.
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.025 eq) and CuI (0.05 eq).
Solvent Addition: Add anhydrous triethylamine (sufficient to achieve a substrate concentration of ~0.1-0.5 M). If the substrates have poor solubility in triethylamine alone, DMF can be used as a co-solvent.
Reagent Addition: Add 5-Fluoro-2-iodo-3-methylpyridine (1.0 eq) to the flask, followed by the terminal alkyne (1.2 eq).
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If no significant conversion is observed after 2-4 hours, the reaction can be gently heated to 40-60 °C. Reactions are typically complete within 3 to 24 hours.[10][13]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.[10]
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[10]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel.[17] The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of the product and should be determined by TLC analysis. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the synthesis of complex molecules essential to drug discovery and development. By understanding the fundamental mechanism and the role of each reaction component, researchers can logically design and optimize protocols for specific substrates like 5-Fluoro-2-iodo-3-methylpyridine. The procedure outlined here provides a validated starting point, which can be further refined by systematically adjusting catalyst loading, base, solvent, and temperature to achieve maximum yield and purity. This strategic approach to optimization accelerates the synthesis of novel chemical entities, paving the way for the next generation of therapeutics.
References
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
Sonogashira coupling - Wikipedia. Available at: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]
Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
Sonogashira Coupling | NROChemistry. Available at: [Link]
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available at: [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. Available at: [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. Available at: [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes - PMC. Available at: [Link]
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. Available at: [Link]
Cordoba, M., et al. (2013). Sonogashira Reaction on Pyridinium N‐Haloheteroarylaminides: Regioselective Synthesis of N‐Alkyl‐3‐alkynyl‐5‐arylpyridin‐2‐yl Amines. ChemInform, 44(31). Available at: [Link]
CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
High-Fidelity Heck Cross-Coupling Protocols for 5-Fluoro-2-iodo-3-methylpyridine
Abstract 5-Fluoro-2-iodo-3-methylpyridine (CAS: N/A for specific isomer, analogous to commercially available isomers) represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Fluoro-2-iodo-3-methylpyridine (CAS: N/A for specific isomer, analogous to commercially available isomers) represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and CNS-active agents. Its unique substitution pattern—combining a reactive C2-iodide, a sterically demanding C3-methyl group, and a metabolically stable C5-fluorine—presents specific synthetic challenges. This Application Note details optimized Heck reaction protocols designed to overcome the steric hindrance of the C3-methyl group and the catalyst-poisoning potential of the pyridine nitrogen.
Chemical Context & Mechanistic Challenges[1][2]
Substrate Analysis
The success of the Heck reaction on this substrate depends on balancing electronic activation against steric and coordinative deactivation.
Electronic Activation (C5-Fluorine): The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the pyridine ring. This facilitates the oxidative addition of the Pd(0) species into the C2-I bond, making it kinetically faster than in non-fluorinated analogues.
Steric Hindrance (C3-Methyl): The methyl group ortho to the iodide creates significant steric bulk. During the migratory insertion step, this bulk directs the regioselectivity but can drastically slow down the reaction if the incoming alkene is also sterically demanding.
Catalyst Poisoning (Pyridine Nitrogen): The basic nitrogen atom can coordinate to the electrophilic Pd(II) intermediate, forming a stable, catalytically inactive "sink."
Mechanistic Pathway & Critical Control Points
The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical decision point is the choice of pathway: Neutral (standard) vs. Cationic (silver-mediated).
Figure 1: Mechanistic decision tree highlighting the impact of substrate features on the catalytic cycle.[2]
Experimental Protocols
Protocol A: The "Workhorse" Method (Phosphine-Ligated)
Best for: Styrenes, acrylates, and non-hindered terminal alkenes.
Rationale: Uses
, a bulky ligand that forms a highly active mono-ligated Pd species, crucial for overcoming the steric hindrance of the C3-methyl group.
Solvent: Anhydrous MeCN (Acetonitrile) or DMF (Dimethylformamide)
Step-by-Step Procedure
Catalyst Pre-complexation: In a dry reaction vial, dissolve
(11.2 mg, 0.05 mmol) and (30.4 mg, 0.10 mmol) in 2 mL of anhydrous MeCN. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active species).
Substrate Addition: Add 5-Fluoro-2-iodo-3-methylpyridine (237 mg, 1.0 mmol) and the alkene (1.5 mmol).
Base Addition: Add
(350 µL, 2.5 mmol) via syringe.
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.
Reaction: Heat the reaction block to 100°C (for MeCN) or 110°C (for DMF). Stir vigorously for 12–24 hours.
Checkpoint: Monitor via TLC or LC-MS. The starting iodide should disappear. If conversion stalls, add another 2 mol% of catalyst.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Protocol B: The "Silver-Bullet" Method (Cationic Pathway)
Best for: Difficult substrates, internal alkenes, or when Protocol A yields <40%.
Rationale: Silver carbonate (
) acts as a halide scavenger, precipitating AgI. This prevents iodide from re-coordinating to Palladium, forcing the reaction through a cationic intermediate which is more electrophilic and reactive toward alkenes.
Setup: In a glovebox or under strict inert atmosphere, combine
, , , , and the pyridine substrate in a pressure tube.
Solvent: Add anhydrous DMF.
Reaction: Seal the tube and heat to 90°C .
Note: Silver salts are light-sensitive; wrap the reaction vessel in aluminum foil.
Monitoring: Reaction times are typically shorter (4–12 hours) due to the cationic acceleration.
Workup: Dilute with
. A heavy precipitate (AgI + inorganic salts) will form. Filter through Celite. Wash the organic layer with water (3x) to remove DMF, then brine. Dry over .
Optimization & Troubleshooting Guide
The following table summarizes common failure modes for this specific scaffold and their chemical solutions.
Failure Mode
Symptom
Root Cause
Corrective Action
No Reaction
Starting material (SM) recovered unchanged.
Catalyst poisoning by Pyridine-N.
Switch to Protocol B (Silver salts) or increase Temp to >120°C.
Pd Black Formation
Rapid precipitation of black metal; reaction stalls.
"Ligandless" Pd aggregation.
Increase Ligand:Pd ratio to 3:1 or 4:1. Use bidentate ligand (e.g., dppf).
Regio-isomers
Mixture of and arylation on alkene.
Electronic mismatch.
Use electron-rich alkenes (vinyl ethers) with bidentate ligands (DPPP) to control regioselectivity.
Based on analogous 2-iodo-3-picoline couplings [1, 2].
Coupling Partner
Protocol
Time (h)
Yield (%)
E:Z Ratio
Ethyl Acrylate
A (MeCN)
12
85-92
>99:1
Styrene
A (DMF)
16
78-85
>95:5
Cyclohexene
B (Ag2CO3)
24
55-65
N/A
Workflow Visualization
Figure 2: Standard operational workflow for Protocol A.
Safety & Handling
Palladium Residues: Pd species are toxic. Ensure thorough removal (scavenger resins like QuadraPure™) if the product is for biological testing.
Acrylates: Potent sensitizers and lachrymators. Handle in a fume hood.
Pressure: Reactions in sealed tubes at 110°C generate pressure. Use appropriate blast shielding.
References
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. (Contains relevant sections on halopyridine reactivity analogous to Heck). Link
McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150. Link
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(17), 2715-2727. Link
Nucleophilic aromatic substitution (SNAr) on 5-Fluoro-2-iodo-3-methylpyridine
Application Note: High-Fidelity Regiocontrol in SNAr of 5-Fluoro-2-iodo-3-methylpyridine Executive Summary & Strategic Analysis The substrate 5-Fluoro-2-iodo-3-methylpyridine presents a classic "chemist’s trap" in nucleo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Regiocontrol in SNAr of 5-Fluoro-2-iodo-3-methylpyridine
Executive Summary & Strategic Analysis
The substrate 5-Fluoro-2-iodo-3-methylpyridine presents a classic "chemist’s trap" in nucleophilic aromatic substitution (SNAr). It contains two potential leaving groups: a fluorine at C5 and an iodine at C2.
In standard benzene systems (e.g., 2,4-dinitrohalobenzenes), fluorine is the superior leaving group for SNAr (
) because its high electronegativity stabilizes the rate-determining Meisenheimer complex. However, in this pyridine scaffold, positional electronics dominate leaving group ability .
The C2-Iodine: Is located
to the nitrogen. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen (highly stabilized).
The C5-Fluorine: Is located
(meta) to the nitrogen. Attack here places negative charge on ring carbons only, offering no resonance stabilization from the heteroatom.
The C3-Methyl: Acts as a steric gatekeeper, hindering approach to the reactive C2 center.
Core Directive: This protocol details the conditions required to overcome the C3-steric barrier and exclusively displace the C2-Iodine, while maintaining the C5-Fluorine for downstream late-stage functionalization (e.g., Suzuki couplings).
Mechanistic Pathway & Logic
The reaction follows an addition-elimination mechanism.[1][2][3][4] The diagram below illustrates why the C2 pathway is energetically accessible while the C5 pathway is kinetically prohibited, despite Fluorine being the "better" electronic leaving group.
Figure 1: Bifurcation of the reaction pathway. The green path represents the experimentally observed route. The red path is electronically forbidden due to lack of resonance stabilization.
Experimental Protocol: C2-Selective Amination
This protocol uses a secondary amine (Morpholine) as the model nucleophile. The conditions are tuned to overcome the steric hindrance of the C3-methyl group without degrading the C5-F bond.
Charge a reaction vial with 5-Fluoro-2-iodo-3-methylpyridine (1.0 mmol, 237 mg).
Add
(2.0 mmol, 652 mg). Note: Cesium is preferred over Potassium for its "cesium effect" (higher solubility/basicity in organic solvents).
Add anhydrous DMSO (3.0 mL). Concentration should be roughly 0.3–0.5 M.
Nucleophile Addition:
Add Morpholine (1.2 mmol, 105 µL).
Critical Check: Ensure the system is sealed under
or Ar. Oxygen can promote radical de-iodination side reactions at high temperatures.
Reaction:
Heat the block to 100°C .
Monitoring: Check LCMS at 2 hours.
Expectation: You will see the disappearance of the starting material (M+H 238) and formation of the product (M+H 197).
Note: If conversion is <50% at 4 hours, increase temp to 120°C. The C3-methyl group significantly slows the rate compared to unsubstituted 2-iodopyridine.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
Caution: DMSO requires thorough water washing to remove.
Dry organic layer over
, filter, and concentrate.
Purification:
Flash chromatography (Hexanes:EtOAc). The product is typically more polar than the starting iodide but less polar than the des-iodo byproduct.
Optimization & Troubleshooting Guide
The following data summarizes the impact of solvent and base choices specifically for 3-substituted-2-halopyridines .
Variable
Recommendation
Rationale
Solvent
DMSO > NMP > DMF
High dielectric constant stabilizes the charged Meisenheimer intermediate. DMSO is superior for rate acceleration.
Base
or KHMDS
Carbonates are standard. If the nucleophile is a weak amine, use KHMDS (strong base) to deprotonate the amine before attack.
Leaving Group
I vs Br vs Cl
While F is best for SNAr, you are stuck with I. Iodine is the "softest" and slowest SNAr leaving group. Patience is required.
Side Reactions
De-iodination
If you observe the mass of 3-fluoro-5-methylpyridine (H replaces I), your solvent is wet or the temp is too high, promoting radical reduction.
Decision Tree for Reaction Failure
Figure 2: Troubleshooting logic flow. If thermal SNAr fails due to the steric bulk of the C3-methyl, Palladium-catalyzed amination is the mandatory fallback.
References
Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Regioselectivity rules for pyridine substitution:
vs
).
Schlosser, M. "The 'Ortho-Effect' in Pyridines." Eur. J. Org. Chem.2005 , 2005, 1325–1334. Link (Discussion on steric and electronic effects in 2,3-disubstituted pyridines).
Guidechem. "2-Iodo-3-methylpyridine Preparation and Usage." Link (Commercial availability and utility as a cross-coupling intermediate).
ChemHelpAsap. "SNAr Reactions of Pi-Deficient Aromatic Rings." Link (Visual guide to regioselectivity in halogenated pyridines).
Synthesis of protein kinase inhibitors using 5-Fluoro-2-iodo-3-methylpyridine
Application Note: Precision Synthesis of Protein Kinase Inhibitors using 5-Fluoro-2-iodo-3-methylpyridine Part 1: Strategic Overview & Chemical Profile The "Privileged" Scaffold In the landscape of kinase inhibitor disco...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Protein Kinase Inhibitors using 5-Fluoro-2-iodo-3-methylpyridine
Part 1: Strategic Overview & Chemical Profile
The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the pyridine ring serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] The specific substitution pattern of 5-Fluoro-2-iodo-3-methylpyridine represents a highly strategic building block for Type I and Type II ATP-competitive inhibitors.
This molecule is not merely a reactant; it is a pre-encoded architectural unit designed to address three critical challenges in drug design:
Metabolic Stability (C5-F): The fluorine atom at the 5-position blocks cytochrome P450-mediated oxidation, a common clearance pathway for pyridine-based drugs.
Conformational Control (C3-Me): The methyl group provides steric bulk, forcing the molecule into specific dihedral angles (atropisomerism) that can enhance selectivity for the kinase ATP-binding pocket.
Synthetic Versatility (C2-I): The C2-iodine is a "soft" electrophile, superior to bromide or chloride for palladium-catalyzed cross-couplings, enabling the rapid attachment of complex hinge-binding motifs.
Appearance: Off-white to pale yellow solid (Light sensitive).
Solubility: Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water.[1]
Storage: 2–8°C, protected from light and moisture.
Technical Alert (CAS Discrepancy): Databases often conflate isomers. Ensure your starting material is 2-iodo (reactive handle adjacent to Nitrogen) and not 2-fluoro (which requires
conditions). Verify structure via 1H-NMR before proceeding.
Part 2: Retrosynthetic Logic & SAR Visualization
The following diagram illustrates how this scaffold integrates into a hypothetical kinase inhibitor (Targeting "Kinase-X").
Figure 1: Retrosynthetic deconstruction showing the functional role of each substituent on the pyridine core.
Part 3: Experimental Protocols
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)
Objective: Install the "Hinge Binder" (e.g., an amino-indazole or aminopyrimidine) at the C2 position.[1] The iodine leaving group allows this to proceed under milder conditions than a standard
Tip: Pre-treat silica with 1% Et3N to prevent the pyridine product from streaking.
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: If the C2 position is used for a carbon-based connection (e.g., attaching a phenyl or heteroaryl group), the Suzuki coupling is preferred.[1]
Reagents & Stoichiometry:
Component
Equiv.
Role
5-Fluoro-2-iodo-3-methylpyridine
1.0
Electrophile
Boronic Acid/Ester (R-B(OR)2)
1.2
Nucleophile
Pd(dppf)Cl2 · DCM
0.05
Catalyst (Robust to air/moisture)
K2CO3 (2M aq.)
3.0
Base activator
| DME / Water (4:1) | [0.15 M] | Solvent System |[1]
Workflow Diagram:
Figure 2: Operational workflow for the Suzuki-Miyaura coupling of the pyridine scaffold.
Step-by-Step Methodology:
Solvent Prep: The DME/Water mix is critical. The water dissolves the inorganic base (K2CO3), allowing it to activate the boronic acid to the boronate species (the active nucleophile).[1]
Reaction Assembly: Combine the pyridine, boronic acid, and base solution in a vial.
Inert Atmosphere: Sparge with Nitrogen. Add the Pd(dppf)Cl2 catalyst last.
Thermal Activation: Heat to 90°C.
Note: The C2-Iodine is highly reactive. Conversion is often complete within 2 hours.
Scavenging: If Pd residues persist in the final product, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, the following validation parameters must be met:
Analytic Method
Expected Result
Troubleshooting
1H-NMR (DMSO-d6)
Disappearance of C2-I shift. New aromatic protons from coupling partner.
If broad peaks appear, check for rotamers (due to C3-Methyl steric clash).[1] Run NMR at 80°C.
LCMS (ESI+)
Single peak >98% purity. [M+H]+ matches theoretical mass.
If [M+16] or [M+32] is seen, suspect oxidation of the pyridine nitrogen (N-oxide) or sulfur species.[1]
19F-NMR
Distinct singlet shift (approx -130 ppm, solvent dependent).
Essential to confirm the Fluorine remains intact and wasn't displaced (rare, but possible in harsh ).
References
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]
Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]
Pyridine Scaffolds in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link[1]
Commercially Available Building Blocks: Sigma-Aldrich Product Page for Halopyridines.Link[1]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-Methylpyridine
Introduction: The Strategic Importance of the 2-Substituted 3-Methylpyridine Scaffold The 3-methylpyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 2-Substituted 3-Methylpyridine Scaffold
The 3-methylpyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and biologically active compounds, owing to the pyridine nitrogen's ability to engage in hydrogen bonding and modulate physicochemical properties like solubility and bioavailability.[3] The introduction of substituents at the 2-position of this ring system through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for rapidly generating molecular diversity and accessing novel chemical entities.[4][5]
2-Iodo-3-methylpyridine serves as an excellent starting material for these transformations due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle, a key initiation process for many palladium-catalyzed reactions.[4][6][7] This reactivity allows for coupling under relatively mild conditions with a broad range of partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig), and alkenes (Heck).[5][6][8]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-iodo-3-methylpyridine. The focus is on the practical application of these methods, with an emphasis on the underlying mechanistic principles that govern catalyst selection, reaction setup, and optimization for achieving high-yield, reproducible results.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these powerful bond-forming reactions lies the palladium catalytic cycle. A general understanding of this process is crucial for troubleshooting and adapting protocols to new substrates. The cycle typically proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][6]
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-iodo-3-methylpyridine. This forms a Palladium(II) intermediate.[4][6]
Transmetalation (e.g., in Suzuki Coupling): The organic group from a second reagent (like an organoboron compound) is transferred to the palladium center, displacing the iodide.[6][7]
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired new carbon-carbon or carbon-heteroatom bond and regenerating the Palladium(0) catalyst to re-enter the cycle.[4][6]
Each of the following protocols leverages this fundamental cycle, with variations in the coupling partner, catalyst, ligands, and base to achieve the specific desired transformation.
Visualizing the Catalytic Core
Caption: Generalized Palladium Catalytic Cycle.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][9]
Scientific Rationale
This protocol is optimized for the coupling of aryl and heteroaryl boronic acids with 2-iodo-3-methylpyridine. The choice of a palladium(II) acetate/SPhos catalyst system is based on its high activity and stability, which allows for efficient coupling of even challenging substrates. SPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps.[10] The use of potassium phosphate as a base is critical for activating the boronic acid to facilitate transmetalation.[11] A mixture of dioxane and water is a common solvent system that aids in the solubility of both the organic and inorganic reagents.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-3-methylpyridine (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed deionized water to achieve a final solvent ratio of approximately 4:1 (dioxane:water). The reaction concentration should be around 0.1 M with respect to the 2-iodo-3-methylpyridine.
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Boronic Acid)
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
90
92
4-Methoxyphenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
90
88
3-Thienylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
90
85
2-Naphthylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
90
95
Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl-alkyne structures, which are valuable intermediates in organic synthesis and key components in materials with interesting electronic properties.[12][13]
Scientific Rationale
This protocol employs a copper-free Sonogashira coupling. While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free systems have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14] The palladium catalyst activates the aryl iodide, and the amine base serves a dual role: it deprotonates the terminal alkyne to form the acetylide and acts as a solvent.[12] The choice of Pd(PPh₃)₂Cl₂ is a robust and commercially available catalyst for this transformation.
Copper(I) iodide (CuI) - Note: for classic conditions
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
Anhydrous solvent (e.g., THF or DMF)
Nitrogen or Argon gas
Procedure:
To a Schlenk flask, add 2-iodo-3-methylpyridine (1.0 equiv) and the terminal alkyne (1.5 equiv).
Add Pd(PPh₃)₂Cl₂ (0.03 equiv). For classic conditions, also add CuI (0.05 equiv).
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous amine base (e.g., Et₃N) as the solvent, or use a co-solvent like THF.
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine and copper salts.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by flash chromatography.
Data Summary: Sonogashira Coupling
Coupling Partner (Alkyne)
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
50
89
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
50
93
1-Hexyne
Pd(PPh₃)₂Cl₂ / CuI
DIPEA
DMF
60
82
Ethynyltrimethylsilane
Pd(PPh₃)₂Cl₂
Et₃N
Et₃N
RT
91
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15][16] This reaction allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods.[15]
Scientific Rationale
This protocol utilizes a third-generation Buchwald-Hartwig catalyst system, Pd₂(dba)₃ with a biarylphosphine ligand like XPhos. These bulky, electron-rich ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[17] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center.[16] Anhydrous toluene is an excellent solvent for this transformation.
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.
In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in anhydrous toluene.
To the Schlenk flask, add 2-iodo-3-methylpyridine (1.0 equiv) and the amine (1.2 equiv).
Add the catalyst solution to the Schlenk flask.
Seal the flask and heat the mixture to 90-110 °C, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry, and concentrate.
Purify by flash chromatography.
Data Summary: Buchwald-Hartwig Amination
Coupling Partner (Amine)
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
94
Aniline
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
87
n-Butylamine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
89
Indole
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Dioxane
110
78
Application Protocol 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes.[18][19] It allows for the formation of substituted olefins, which are versatile synthetic intermediates.[20]
Scientific Rationale
This protocol details a classic Mizoroki-Heck reaction. Palladium(II) acetate is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.[21] Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst. A mild inorganic base like sodium acetate is used to neutralize the HI generated during the catalytic cycle.[20] A polar aprotic solvent like DMF or NMP is typically used to facilitate the reaction.
Detailed Experimental Protocol
Materials:
2-Iodo-3-methylpyridine
Alkene (e.g., n-butyl acrylate, styrene)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium acetate (NaOAc) or triethylamine (Et₃N)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
Nitrogen or Argon gas
Procedure:
To a Schlenk flask, add 2-iodo-3-methylpyridine (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent.
Heat the reaction to 100-140 °C and monitor its progress.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the organic layer with water and brine, then dry and concentrate.
Purify the product by flash chromatography.
Data Summary: Heck Reaction
Coupling Partner (Alkene)
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
n-Butyl acrylate
Pd(OAc)₂ / PPh₃
NaOAc
DMF
120
85
Styrene
Pd(OAc)₂ / PPh₃
Et₃N
DMF
120
79
4-Vinylpyridine
Pd(OAc)₂ / PPh₃
Et₃N
NMP
130
75
Cyclohexene
Pd(OAc)₂ / PPh₃
NaOAc
DMF
120
68
Workflow and Logic Diagram
Caption: General Experimental Workflow.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 2-iodo-3-methylpyridine is a cornerstone of modern synthetic chemistry, providing efficient and modular access to a diverse range of 2-substituted 3-methylpyridines. The protocols outlined in this guide represent robust starting points for the synthesis of novel compounds for drug discovery and materials science. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will further expand the synthetic utility of these powerful transformations.
References
Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google DeepMind.
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). The Royal Swedish Academy of Sciences.
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
Buchwald–Hartwig amination. (n.d.). Wikipedia.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). American Chemical Society.
Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025, October 23). Nature.
Heck reaction. (n.d.). Wikipedia.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Rowan University.
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry.
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). American Chemical Society.
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). Royal Society of Chemistry.
[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
Application Note: Regioselective Functionalization of 5-Fluoro-2-iodo-3-methylpyridine
Executive Summary This guide details the regioselective functionalization of 5-Fluoro-2-iodo-3-methylpyridine , a high-value scaffold in medicinal chemistry. This molecule offers three distinct vectors for diversificatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the regioselective functionalization of 5-Fluoro-2-iodo-3-methylpyridine , a high-value scaffold in medicinal chemistry. This molecule offers three distinct vectors for diversification: the electrophilic C2-iodide, the acidic C6-position (directed by fluorine and nitrogen), and the benzylic C3-methyl group.
Successful utilization of this scaffold requires navigating specific challenges:
Steric Hindrance: The C3-methyl group imposes significant steric bulk on the C2-iodide, necessitating specialized catalytic systems for cross-coupling.
Electronic Competition: The C5-fluorine atom strongly influences the acidity of the ring protons, directing lithiation away from the typical C4 position and towards C6.
Chemo-selectivity: Differentiating between the labile C2-iodine bond and the C-H activation potential at C6 requires precise temperature and reagent control.
Chemical Reactivity Profile
The scaffold presents a unique electronic and steric landscape. Understanding these forces is prerequisite to successful functionalization.
Site
Reactivity Mode
Key Driver
Primary Challenge
C2-Iodine
Pd-Catalyzed Coupling (Electrophile)
Weak C-I bond; Alpha to Nitrogen
Steric Hindrance from C3-Methyl blocks bulky ligands.
C6-Proton
Directed Ortho Metalation (DoM)
Acidified by adj. Nitrogen (inductive) & Ortho-Fluorine
Requires low temp (-78°C) to prevent nucleophilic attack on the ring.
C3-Methyl
Radical Halogenation
Benzylic-type radical stability
Competition with ring functionalization; requires radical initiators.
Visualization: Reactivity Logic Map
Figure 1: Decision tree for regioselective functionalization based on reagent class.
Objective: Arylation at the C2 position.
Challenge: The C3-methyl group creates an "ortho-effect," destabilizing the Pd-complex formation and hindering transmetallation. Standard ligands (PPh3) often fail or give low yields.
Solution: Use of Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos) which are designed to facilitate coupling on hindered substrates.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
Step 1: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Step 2: Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment (critical for active SPhos species).
Step 3: Add degassed solvent via syringe.
Step 4: Heat the mixture to 100°C for 12-18 hours. Note: Higher temperature is required to overcome the steric barrier of the methyl group.
Step 5: Cool to RT, dilute with EtOAc, wash with brine, and concentrate.
Step 6: Purify via silica gel chromatography.
Why this works: SPhos is electron-rich (facilitating oxidative addition into the C-I bond) and bulky but flexible (creating a pocket that accommodates the 3-methyl group while promoting reductive elimination).
Protocol B: Regioselective C6-Lithiation (DoM)
Objective: Functionalization at C6 (Electrophile trapping).
Challenge: Preventing nucleophilic attack on the pyridine ring and avoiding halogen-metal exchange (loss of Iodine).
Solution: Use of Lithium Diisopropylamide (LDA) at cryogenic temperatures. The acidity of C6-H is significantly enhanced by the adjacent Nitrogen (alpha-effect) and the C5-Fluorine (ortho-effect), making it the exclusive site of deprotonation.
Base: LDA (1.1 equiv, freshly prepared or titrated)
Electrophile: DMF, I₂, or alkyl halide (1.2 equiv)
Solvent: Anhydrous THF
Step-by-Step:
Step 1: Cool a solution of the substrate in THF to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory to prevent Iodine migration or "Halogen Dance".
Step 2: Add LDA dropwise over 15 minutes. The solution may turn yellow/orange, indicating formation of the lithio-species (6-Li-5-F-2-I-3-Me-pyridine).
Step 3: Stir at -78°C for 30-60 minutes.
Step 4: Add the electrophile (e.g., DMF for formylation) dropwise.
Step 5: Allow the reaction to warm slowly to 0°C over 2 hours.
Step 6: Quench with saturated NH₄Cl solution.
Mechanistic Insight: The C6 position is the "thermodynamic sink" for lithiation due to the combined inductive effects of N and F. Unlike 3-substituted pyridines which might undergo Halogen Dance, the C6 position here is stable at -78°C.
Objective: Converting the C3-Methyl into a reactive handle (e.g., bromomethyl).
Challenge: Preventing reaction with the aromatic ring and managing the lower reactivity of the C3-methyl compared to C2/C4-methyls.
Solution: Radical bromination using NBS.
Experimental Procedure
Reagents:
Substrate: 5-Fluoro-2-iodo-3-methylpyridine
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
Initiator: AIBN (Azobisisobutyronitrile) (5-10 mol%) or Benzoyl Peroxide.
Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).
Step-by-Step:
Step 1: Dissolve substrate in solvent. Add NBS and AIBN.
Step 2: Heat to reflux (initiation of radical chain).
Step 3: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent over-bromination (dibromomethyl formation).
Step 4: Filter off succinimide byproduct. Concentrate filtrate.
Summary of Conditions
Reaction Type
Target Position
Reagents
Critical Parameter
Suzuki Coupling
C2 (Iodine)
Pd(OAc)₂, SPhos, K₃PO₄
Ligand Choice: Must use bulky alkylphosphine (SPhos) to overcome steric hindrance.
DoM Lithiation
C6 (Proton)
LDA, THF, -78°C
Temperature: Must stay <-70°C to ensure regioselectivity and stability.
Radical Bromination
C3 (Methyl)
NBS, AIBN, Reflux
Stoichiometry: Avoid excess NBS to prevent poly-halogenation.
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM and "Halogen Dance" principles).
Barde, E., et al. (2023). "Halogen Dance on 2-Iodobenzofuran and Related Reactions." European Journal of Organic Chemistry. Link
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
Luzzio, F. A. (2020). "Synthesis and reactivity of fluorinated heterocycles." Advances in Heterocyclic Chemistry. Link
Dunn, A. L., et al. (2019). "Selective Continuous Flow Iodination Guided by Direct Spectroscopic Observation of Equilibrating Aryl Lithium Regioisomers." Organometallics, 38(1), 129–137.[1] Link
Welcome to the optimization guide for 5-Fluoro-2-iodo-3-methylpyridine . If you are experiencing low yields, it is likely due to a specific failure mode: Protodeiodination (Hydrodehalogenation).[1]
This substrate presents a unique challenge due to two competing structural features:
Electronic Activation (5-Fluoro): The fluorine atom withdraws electron density, making the C2-Iodine bond highly reactive toward oxidative addition.
Steric Inhibition (3-Methyl): The ortho-methyl group creates a "steric wall" that significantly retards the transmetallation step.
The Consequence: The Palladium catalyst rapidly inserts into the C-I bond, but then "stalls" because the bulky 3-methyl group blocks the incoming nucleophile (boronic acid/amine). During this lag time, the unstable 2-pyridyl-Pd species captures a proton (from water or solvent), resulting in the byproduct 3-fluoro-5-methylpyridine (M-I+H).
Diagnostic Workflow
Before altering your conditions, confirm the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the specific failure mode of 2-halo-3-methylpyridines.
The Mechanism of Failure
To fix the problem, you must understand the "Race Against Time" occurring in your flask.
Pathway A (Desired): Transmetallation must happen faster than protonolysis.[1]
Pathway B (Undesired): The 3-Methyl group slows Pathway A, allowing Pathway B to dominate if any proton source (water) is present.[1]
Figure 2: The kinetic competition.[1] The 3-methyl group retards the upper path, favoring the lower path.
Troubleshooting & FAQs
Issue 1: "I see 100% conversion, but it's all deiodinated byproduct."
Cause: Your reaction system contains a proton source (water) and the transmetallation is too slow.
Solution: Switch to the Anhydrous Protocol .
Base: Stop using aqueous Na2CO3 or K2CO3. Switch to anhydrous Cs2CO3 or K3PO4 .
Solvent: Use anhydrous 1,4-Dioxane or Toluene. Avoid alcohols (MeOH/EtOH) as they can act as hydride sources.[1]
Additives: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace water.
Issue 2: "The reaction stalls at 50% conversion."
Cause: Catalyst death. The Pd-Pyridyl species is thermally unstable. If it waits too long for the boronic acid to arrive (due to the 3-Me steric block), the catalyst decomposes (Pd black precipitates).[1]
Solution: Use "High-Activity" Ligands.
Ligand: Switch to XPhos or SPhos . These Buchwald ligands are electron-rich (speeding up ox-addition) and extremely bulky (creating a pocket that stabilizes the Pd species while forcing transmetallation).
Pre-catalyst: Do not use Pd(PPh3)4. It is too slow. Use XPhos Pd G3 or SPhos Pd G3 to ensure immediate active species generation.
Issue 3: "I am getting Homocoupling of the Boronic Acid."
Role of Base in Suzuki Coupling:
Lima, C. et al.[1][2] "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem, 2014.[1]
[1]
Ligand Selection for Hindered Pyridines:
Billingsley, K., Buchwald, S.L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[3][4]
Protodehalogenation Mechanisms:
Navarro, O. et al.[1] "General Synthesis of Hindered Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by (NHC)Pd(allyl)Cl." Journal of Organic Chemistry, 2005.[1]
Optimization of 2-Halopyridines:
Li, H. et al. "Pd-Catalyzed Cross-Coupling of 2-Halopyridines." Organic Process Research & Development, 2019. (General reference for industrial handling of halopyridines).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Ticket ID: #SC-3M-PYR-001
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Yields for Sterically Hindered 3-Methyl Pyridines
Executive Summary: The "Ortho-Effect" & Pyridine Instability
Welcome to the Advanced Catalysis Support Hub. You are likely encountering low yields due to a "deadly alliance" of two factors common in 3-methyl pyridine substrates:
Steric Hindrance: The C3-methyl group exerts significant steric pressure on the C2 or C4 reaction center. This slows down oxidative addition (if the pyridine is the electrophile) and, more critically, transmetalation and reductive elimination .
Protodeboronation: If your pyridine is the nucleophile (boronic acid), the electron-deficient nature of the ring, combined with the basic conditions required for Suzuki coupling, accelerates C-B bond hydrolysis (protodeboronation), destroying your starting material before it can couple.
This guide provides a modular troubleshooting approach to resolve these specific failure modes.
The Hardware: Catalyst & Ligand Selection[1][2]
Diagnosis: Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail here because they lack the electron density to insert into hindered/deactivated bonds and the steric bulk to force reductive elimination.
Recommended Systems
We recommend two "Gold Standard" systems for this substrate class.
System
Ligand Class
Best For
Why it Works
System A
Dialkylbiaryl Phosphines (Buchwald)
Unstable Boronic Acids & General Hindrance
XPhos and SPhos form a monolithic Pd(0) species that is highly active. The bulky biaryl backbone prevents pyridine nitrogen from coordinating to (and poisoning) the Pd center.
System B
Pd-NHC (PEPPSI)
Extremely Hindered / "Acylative" Couplings
Pd-PEPPSI-IPr is air-stable and robust.[1][2] The bulky NHC ligand creates a "flexible steric wall" that accommodates the 3-methyl group while facilitating the ejection of the product.
Mechanism of Action: The "Steric Wall"
The diagram below illustrates how bulky ligands (L) prevent catalyst poisoning and force the crowded 3-methyl pyridine product to release.
The Software: Boron Reagent Management
Critical Alert: If using 2-pyridyl or 3-pyridyl boronic acids , your primary yield loss is likely protodeboronation (hydrolysis of the C-B bond).
The "Slow-Release" Strategy
Do not use free boronic acids for hindered pyridines. Switch to MIDA Boronates or Pinacol Esters .
MIDA Boronates: These act as a reservoir.[3] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in low concentrations.[3] This matches the rate of transmetalation, preventing the accumulation of unstable free acid.
Pinacol Esters: More stable than acids, but may still require anhydrous conditions if the pyridine is particularly prone to hydrolysis.
Temp: Start at RT . If no reaction after 1h, ramp to 40°C, then 60°C.
Why? High heat kills unstable boronic acids. XPhos is active at RT.[7][8]
Protocol B: The "PEPPSI" Method (For Extremely Hindered Electrophiles)
Best for: 2-chloro-3-methylpyridine + Stable Boronic Acids
Catalyst: Pd-PEPPSI-IPr (2 mol%).
Solvent: 1,4-Dioxane or Toluene.
Base: K₂CO₃ (3 equiv) or KOtBu (for difficult activations).
Temp: 80°C - 100°C.
Why? The NHC ligand is thermally stable and protects the Pd center, allowing the heat necessary to overcome the activation energy of the hindered oxidative addition.
Troubleshooting & FAQs
Q1: My boronic acid is consumed, but I see only deboronated byproduct (Pyridine-H), not the coupled product.
Diagnosis: Protodeboronation is faster than Transmetalation.
Fix 1 (Reagent): Switch to a MIDA boronate .
Fix 2 (Catalyst): Increase catalyst loading to 5 mol% to accelerate the coupling rate.
Fix 3 (Addition): Add the boronic acid/ester slowly (syringe pump) over 1-2 hours to keep its instantaneous concentration low.
Q2: The reaction stalls at 40-50% conversion.
Diagnosis: Catalyst poisoning. The pyridine product (or starting material) is coordinating to the Palladium.
Fix: Switch to XPhos or SPhos . These ligands are designed to be bulky enough to physically block the pyridine nitrogen from binding to the Pd center.
Q3: I am using a 2-chloropyridine and nothing is happening.
Diagnosis: Oxidative addition into C-Cl bonds on electron-deficient rings is difficult.
Fix: Ensure you are using Pd-PEPPSI-IPr or XPhos Pd G4 . If using older catalysts (e.g., Pd(OAc)₂), you must add the ligand (XPhos) separately in a 2:1 (L:Pd) ratio. Consider switching to the 2-Bromopyridine if synthetic route permits.
Troubleshooting Workflow
References
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Unstable Boronic Acids.[7][8] Journal of the American Chemical Society.[8][9][10]
Core citation for using XPhos/SPhos with unstable 2-pyridyl boronic acids.
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[3][11] Journal of the American Chemical Society.[8][9][10]
The authoritative guide on using MIDA boronates to prevent protodeboron
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1][2] Chemistry – A European Journal.[9]
Establishes PEPPSI-IPr as the go-to for sterically hindered substr
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8][12] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8][12] Journal of the American Chemical Society.[8][9][10]
Details the use of G3/G4 precatalysts to enable room temper
Technical Support Center: Purification of 5-Fluoro-2-iodo-3-methylpyridine
Ticket ID: PYR-ISO-5F2I3M Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Support Hub You are likely accessing this guide because you are encountering difficulties isolating 5-F...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-ISO-5F2I3M
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Purification Support Hub
You are likely accessing this guide because you are encountering difficulties isolating 5-Fluoro-2-iodo-3-methylpyridine (CAS: 153034-78-7 or analog). This intermediate is critical in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.
Purifying poly-substituted pyridines is deceptively difficult. The interplay between the basic nitrogen (causing tailing), the labile carbon-iodine bond (causing decomposition), and the lipophilic fluorine/methyl groups (causing co-elution) creates a "perfect storm" for chromatography failure.
This guide moves beyond standard protocols to address the specific physicochemical challenges of this molecule.
Part 1: Pre-Purification Diagnostics
Before packing your column, diagnose the state of your crude mixture.[1][2] 5-Fluoro-2-iodo-3-methylpyridine presents specific failure modes that must be identified early.
The "Silanol Effect" (Tailing)
Symptom: On TLC, the product spot looks like a comet with a long tail dragging towards the baseline.
Cause: The pyridine nitrogen has a lone pair that hydrogen-bonds with the acidic silanol (Si-OH) groups on the silica gel surface.
The Fix: You must "mask" these silanol sites.
Protocol: Add 1–2% Triethylamine (TEA) to your eluent system.
Note: Pre-wash the column with the TEA-containing solvent before loading your sample to ensure the silica is fully deactivated.
The "Invisible" Impurity (Co-elution)
Symptom: Your product (2-iodo) co-elutes with the starting material (likely 3-fluoro-5-methylpyridine or a bromo-analog).
Cause: The Iodine atom adds lipophilicity, but the core polarity remains dominated by the pyridine ring.
The Fix: Change the "selectivity class" of your solvent.
If Hexane/Ethyl Acetate fails, switch to DCM (Dichloromethane)/Cyclohexane .
Evidence: Literature on the structural isomer (2-fluoro-3-iodo-5-methylpyridine) suggests a DCM/Cyclohexane (50:50) system is highly effective for separating iodinated pyridines from their precursors [1].
Part 2: Method Development & Optimization
Do not guess your solvent system. Use this matrix to select the optimal conditions based on your specific synthesis route.
Solvent System Selection Matrix
Synthesis Route
Likely Impurity
Recommended Solvent System
Rationale
Lithiation / I2 Quench
3-Fluoro-5-methylpyridine (Des-iodo)
Cyclohexane / DCM (1:1)
DCM interacts with the polarizable Iodine atom, differentiating it from the protonated impurity.
Sandmeyer (from Amine)
Azo tars / Phenols
Hexane / EtOAc (9:1 to 4:1) + 1% TEA
Tars are highly polar; a standard non-polar gradient with TEA moves the product while leaving tars at the baseline.
Finkelstein (from Br)
2-Bromo analog
Toluene / Acetonitrile (95:5)
Separation of I vs Br is difficult. Aromatic solvents (Toluene) exploit - stacking differences between the halogenated rings.
Part 3: The Purification Workflow
This workflow is designed to minimize residence time on the column, reducing the risk of de-iodination.
Step-by-Step Protocol
Stationary Phase Preparation:
Use Silica Gel 60 (230–400 mesh).
Neutralization: Slurry the silica in your starting eluent containing 1% Triethylamine . Pour into the column and flush with 2 column volumes (CV) of solvent. This neutralizes acidic sites that catalyze iodine elimination.
Sample Loading (Critical):
Avoid: Dissolving in pure DCM if possible, as it can cause band broadening.
Preferred:Dry Loading .[2] Dissolve crude in minimal DCM, add silica (ratio 1:2), and rotovap to a free-flowing powder. Load this powder on top of the sand layer.[2]
Elution:
Run the column in the dark (wrap in aluminum foil). Iodopyridines are photosensitive.
Use a gradient.[2][3][4] Start at 100% Non-polar (e.g., Cyclohexane) and ramp to 20% Polar (e.g., DCM or EtOAc).
Fraction Collection:
Collect small fractions.
Immediate Action: Evaporate fractions containing product immediately. Do not leave them in solution overnight, as solution-phase de-iodination is faster than solid-state.
Workflow Logic Diagram
Caption: Decision logic for solvent selection and column execution. Note the critical intervention points for tailing (TEA) and poor separation (Solvent Switch).
Part 4: Troubleshooting & FAQs
Q: My product fractions turned pink/purple after sitting for an hour. What happened?
A: This is the hallmark of Iodine liberation .
Mechanism: The C-I bond is weak. Light or trace acid (from the silica) caused homolytic cleavage, releasing
(purple).
Solution: Wash the organic phase of your pooled fractions with 10% Sodium Thiosulfate (
) solution before final evaporation. This reduces back to iodide (colorless) and prevents it from catalyzing further decomposition.
Q: I see a new spot on TLC after the column that wasn't there before.
A: You likely generated the protodeiodinated byproduct (3-Fluoro-5-methylpyridine) on the column.
Cause: Residence time was too long, or the silica was too acidic.
Fix:
Increase flow rate (use Flash chromatography with air pressure).
Ensure you used TEA to neutralize the silica.
Switch to Alumina (Neutral) stationary phase if silica persists in degrading the compound [2].
Q: The compound crystallized inside the column.
A: 5-Fluoro-2-iodo-3-methylpyridine is a solid with limited solubility in non-polar solvents like Hexane.
Fix: Use the Solid Loading technique described in Part 3. Do not try to dissolve it in the eluent if it requires heating; it will precipitate as soon as it hits the cold silica bed.
References
ChemicalBook. (n.d.). Synthesis and purification of 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from
Context: Validates the use of DCM/Cyclohexane systems for separating methyl-fluoro-iodo-pyridine isomers.
Common Organic Chemistry. (n.d.). Running a Silica Gel Column - Troubleshooting. Retrieved from
Context: Standard protocols for silica deactivation and handling acid-sensitive compounds.
Sigma-Aldrich. (n.d.). Product entry: 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-5F-2I-3Me-HOMO
Subject: Troubleshooting Homocoupling Side Reactions in Cross-Coupling Protocols
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Ortho-Effect" Challenge
You are likely encountering difficulties with 5-Fluoro-2-iodo-3-methylpyridine (CAS: N/A for specific isomer, generic structure reference). While the 2-iodo position offers high reactivity for oxidative addition, the 3-methyl group introduces significant steric strain (the "ortho-effect") immediately adjacent to the reaction center.
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Stille), this steric bulk creates a kinetic bottleneck at the transmetallation step . The active Pd(II) species forms rapidly but "stalls" while waiting for the nucleophile. During this stall, the catalyst is vulnerable to side pathways, primarily homocoupling (dimerization).
This guide provides a diagnostic framework and validated protocols to suppress homocoupling and maximize cross-coupling yields.
Module 1: Diagnostic Workflow
Before altering your chemistry, you must identify which homocoupling is occurring. The mechanism and solution differ entirely based on the byproduct.
Interactive Troubleshooting Tree
Figure 1: Diagnostic decision tree for identifying the root cause of homocoupling based on the observed byproduct structure.
Module 2: Technical FAQs & Mechanistic Insight
Q1: Why does the 3-methyl group specifically cause the Pyridine dimer (Ar-Ar)?
The 3-methyl group creates a "Transmetallation Stall."
Fast Oxidative Addition: The C–I bond is weak. The Pd(0) catalyst inserts rapidly, forming the oxidative addition complex: [Pd(Ar)(I)L2].
Slow Transmetallation: The incoming nucleophile (e.g., Boronic Acid) must approach the Pd center. The 3-methyl group physically blocks this approach.
The Side Reaction: Because the [Pd(Ar)(I)L2] species sits in solution longer than intended, it undergoes disproportionation or reduction (often by the solvent or base), leading to the Ullmann-type homocoupling of two pyridine units [1].
Q2: I am seeing the Boronic Acid dimer. Is this the same problem?
No. This is Oxidative Homocoupling (Glaser-type).
Cause: This is almost always caused by dissolved Oxygen (O₂) in the solvent. Oxygen acts as a re-oxidant, recycling Pd(0) to Pd(II) and consuming the boronic acid [2].
Fix: Sparging (bubbling inert gas through the solvent) is superior to simple vacuum/backfill cycles for removing dissolved oxygen.
Q3: Which ligand system is best for this specific substrate?
You require a ligand that is bulky and electron-rich .
Recommendation:XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .
Why? These Buchwald ligands are large enough to enforce a mono-ligated Pd(0) species, which is highly active.[1] Crucially, they facilitate the difficult transmetallation step for hindered substrates and accelerate reductive elimination, preventing the "stall" that leads to homocoupling [3].
Module 3: Comparative Data & Ligand Selection
The choice of ligand dictates the ratio of Cross-Coupling (Product) to Homocoupling (Byproduct).
Ligand System
Steric Bulk
Electron Richness
Suitability for 3-Me-Pyridine
Expected Outcome
PPh3 (Tetrakis)
Low
Low
Poor
High homocoupling; sluggish reaction due to sterics.
dppf
Medium
Medium
Moderate
Acceptable for simple couplings, but may fail with 3-Me hindrance.
Objective: Cross-coupling of 5-Fluoro-2-iodo-3-methylpyridine with Phenylboronic Acid (Example).
Target: Minimize Ar-Ar (Pyridine Dimer).
The "High-Fidelity" Protocol
1. Solvent System Selection
Avoid: Primary alcohols (MeOH, EtOH) if reductive homocoupling is the issue. Alcohols can act as hydride sources, reducing the Ar-Pd-I intermediate.
Select:1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) . The biphasic system with water helps dissolve inorganic bases and facilitates the Suzuki mechanism.
2. Catalyst & Base
Pre-catalyst: XPhos Pd G3 or G4 (0.5 - 2.0 mol%). Using a pre-formed catalyst ensures the active species is generated efficiently.
Base: K₃PO₄ (Potassium Phosphate Tribasic). Milder than carbonates, often better for hindered substrates.
3. Step-by-Step Procedure
Charge Solids: In a reaction vial, add:
5-Fluoro-2-iodo-3-methylpyridine (1.0 equiv)
Boronic Acid Partner (1.2 - 1.5 equiv)
K₃PO₄ (2.0 - 3.0 equiv)
XPhos Pd G3 (1.0 - 2.0 mol%)
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
Solvent Prep (Critical): In a separate vessel, sparge the solvent mixture (Dioxane/H2O) with Argon for 15 minutes. Do not skip this.
Addition: Syringe the degassed solvent into the reaction vial.
Reaction: Heat to 80°C - 100°C .
Note: Higher temperature is often needed to overcome the activation energy of the hindered transmetallation.
Monitoring: Check LCMS at 1 hour.
If Pyridine Dimer is present: Increase Boronic Acid equivalents and ensure strictly anhydrous conditions (switch to DMF/Base if necessary) to prevent protonolysis, though water is usually required for Suzuki.
Mechanism of Action (Visualized)
Figure 2: The catalytic cycle highlighting the "Transmetallation Bottleneck" caused by the 3-methyl group, leading to the homocoupling side pathway.
References
Navarro, O., et al. (2005).[2] "Mechanisms of Dehalogenation and Homocoupling in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.
Adamo, C., et al. (2006). "Role of Oxygen in Boronic Acid Homocoupling." Organic Letters.
Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
Sigma-Aldrich Technical Bulletin. "Buchwald Phosphine Ligands: User Guide for XPhos and SPhos."
Stability of 5-Fluoro-2-iodo-3-methylpyridine to light and moisture
Case ID: T-PYR-5F2I3M-STAB Status: Active Guide Subject: Stability Profile: Light Sensitivity, Moisture Resistance, and Handling Protocols[1][2] Executive Summary 5-Fluoro-2-iodo-3-methylpyridine is a highly functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: T-PYR-5F2I3M-STAB
Status: Active Guide
Subject: Stability Profile: Light Sensitivity, Moisture Resistance, and Handling Protocols[1][2]
Executive Summary
5-Fluoro-2-iodo-3-methylpyridine is a highly functionalized heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2] Its stability profile is dominated by the weak Carbon-Iodine (C–I) bond at the C2 position.[1][2]
While the compound exhibits moderate hydrolytic stability (resistance to moisture), it is acutely photosensitive .[1][2] Exposure to UV or visible light triggers homolytic cleavage of the C–I bond, leading to dehalogenation and the liberation of elemental iodine (
), which manifests as a yellow-to-brown discoloration.[2]
Module 1: Photostability & Light Sensitivity
Q: Why has my white solid turned yellow/brown after sitting on the bench?
A: This is the hallmark sign of photo-deiodination .[1]
The C–I bond in 2-iodopyridines is significantly weaker than C–Br or C–Cl bonds.[1][2] Upon exposure to ambient light (specifically UV wavelengths), the molecule undergoes homolytic fission .[1][2]
The Chain: The pyridyl radical abstracts a hydrogen atom from any available source (solvent, moisture, or organic impurities), forming the de-iodinated impurity (5-Fluoro-3-methylpyridine).[1][2]
The Color: Two iodine radicals recombine to form elemental iodine (
The following diagram illustrates the pathway of light-induced degradation.
Figure 1: Photodehalogenation mechanism of 2-iodopyridines. The liberation of
is responsible for the discoloration of stored samples.[1]
Troubleshooting: Can I use the yellowed material?
If slightly yellow: Yes, but purification is recommended. The iodine impurity can act as an oxidant or catalyst poison in sensitive Pd-catalyzed reactions.[1][2]
If brown/dark:No. Significant degradation has occurred.[1] The stoichiometry of your reaction will be compromised.[1][2]
Corrective Action (Purification):
Dissolve: Dissolve the solid in a minimal amount of Ethyl Acetate or Dichloromethane.[1]
Wash: Wash with a 10% aqueous solution of Sodium Thiosulfate (
).[1] This reduces (colored) back to iodide (colorless, water-soluble).[1][2]
Dry: Dry the organic layer over
, filter, and concentrate in the dark.
Module 2: Moisture & Hydrolytic Stability
Q: Is this compound hygroscopic? Do I need a glovebox?
A: 5-Fluoro-2-iodo-3-methylpyridine is not acutely water-sensitive in the sense of rapid decomposition (unlike acid chlorides).[1][2] It does not hydrolyze immediately upon contact with air.[1][2]
However, it should be treated as hygroscopic over long storage periods.[2]
Risk: Water trapped in the crystal lattice does not destroy the molecule but will quench organometallic reagents (e.g., Grignards, Organolithiums) used in downstream steps.[1]
Handling: A glovebox is not strictly required for weighing, but short exposure times are best.[1]
Q: How does moisture affect my Suzuki Coupling?
If the material is wet, the water will not degrade the pyridine ring, but it may facilitate protodehalogenation during the reaction heating cycle, especially if the catalyst system is sensitive.[1]
Recommended Drying Protocol:
If the container has been opened frequently in humid conditions:
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic region) and 220 nm (amide/amine sensitivity).[1]
Note: The de-iodinated impurity (5-Fluoro-3-methylpyridine) will elute earlier (lower logP) than the parent 2-iodo compound.[1][2]
References
Sigma-Aldrich. (n.d.).[1][2] 2-Fluoro-3-iodo-5-methylpyridine Safety Data Sheet (SDS).[1][2] Retrieved from
Validates storage conditions (2-8°C) and hazard classifications for iodopyridines.[1][2]
National Institutes of Health (NIH) - PubChem. (2025).[2] 5-Fluoro-2-iodo-3-methylpyridine Compound Summary. Retrieved from
Provides structural data and physical property estimates.[1][2]
Sage, M. et al. (2011).[1][2] nσ and πσ* excited states in aryl halide photochemistry: a comprehensive study of the UV photodissociation dynamics of iodobenzene.* Physical Chemistry Chemical Physics.[1][2] Retrieved from
Authoritative source on the mechanism of C-I bond photolysis.[1][2]
Li, C.J. et al. (2016).[1][2][3] Photo-induced iodination of aryl halides under very mild conditions.[1][2][3] Nature Protocols.[1][2] Retrieved from
Discusses the reversibility and radical nature of aryl iodide chemistry under light.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #Pd-REM-5F2I3MePy
Subject: Removing Palladium Impurities from 5-Fluoro-2-iodo-3-methylpyridine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Triage
Welcome to the Technical Support Center. You are dealing with 5-Fluoro-2-iodo-3-methylpyridine , a sensitive heterocyclic intermediate.
The Core Challenge:
Removing palladium (Pd) from this specific molecule presents a "Double-Bind" scenario:
The Pyridine Trap: The basic nitrogen in the pyridine ring acts as a ligand, coordinating to residual Pd species, effectively "locking" the metal in solution.
The Iodine Risk: The C-I bond at the 2-position is highly reactive (labile) toward Pd oxidative addition. Harsh removal methods (e.g., hydrogenation, strong reducing agents) will cause de-iodination , destroying your product.
Current Regulatory Standards (ICH Q3D):
Oral Administration: < 10 ppm
Parenteral/Inhalation: < 1 ppm
Decision Matrix: Select Your Protocol
Use the logic flow below to determine the safest method for your specific scale and impurity level.
Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on scale and initial contamination levels.
Method A: Solid-Supported Scavengers (The Gold Standard)
Functionalized silica (Si-SH) works by thermodynamics. The Sulfur-Palladium bond is significantly stronger than the Nitrogen-Palladium bond (Pyridine-Pd). By introducing a high surface area of thiol groups, you create a "sink" that thermodynamically pulls Pd off the pyridine nitrogen.
Why Thiol? It is "universally" effective for Pd(0) and Pd(II) without requiring activation.
Safety Note: Unlike activated carbon, silica scavengers do not physically adsorb the organic product, preserving your yield.
Protocol: Batch Mode
Dissolution: Dissolve crude 5-Fluoro-2-iodo-3-methylpyridine in a solvent compatible with the scavenger (THF, Ethyl Acetate, or MeOH are ideal). Avoid DMF if possible (it competes for Pd).
Loading: Add 3–4 equivalents of Si-Thiol relative to the estimated residual Pd content (not the product).
Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the product mass.
Incubation: Stir at 40–50°C for 4 hours.
Critical: Do not exceed 60°C. Higher temperatures risk thermal instability of the C-I bond.
Filtration: Filter the suspension through a specific pore-size filter (0.2 µm or fine Celite pad) to remove the silica.
Method B: Aqueous L-Cysteine Extraction (The Scalable Solution)
Best for: Kilogram-scale batches, cost-sensitive processes.
The Science
L-Cysteine is a water-soluble amino acid with a high affinity for Pd. By adjusting the pH, we create a water-soluble Pd-Cysteine complex that partitions into the aqueous phase, leaving your lipophilic pyridine product in the organic phase.
Protocol
Preparation: Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).
The Wash Solution: Prepare a 10% w/v aqueous solution of L-Cysteine.
Execution:
Add the L-Cysteine solution to the organic layer (ratio 1:1 v/v).
Heat to 40°C and stir vigorously for 1 hour.
Note: The mixture may turn dark/black as Pd is stripped.
Phase Separation: Cool to room temperature. Separate the layers.
Troubleshooting: If an emulsion forms, add a small amount of brine.
Polishing: Wash the organic layer once with water, then brine. Dry over Na₂SO₄.
Troubleshooting & FAQs
Q1: My product yield dropped significantly after using Activated Carbon. Why?
A: Activated carbon works via physisorption (physical trapping). It is non-selective. It traps Pd, but it also traps your flat, aromatic pyridine product.
Solution: Switch to Method A (Si-Thiol) . It relies on chemisorption (chemical bonding) specific to the metal, leaving the organic molecule untouched.
Q2: I see "De-iodination" (loss of Iodine) in my LC-MS. What happened?
A: You likely used a method that generated in-situ hydride or used a scavenger containing silanes (Si-H).
Fix: Ensure your scavenger is purely Thiol-based (Si-SH) or Thiourea-based . Avoid "Si-H" or reductive scavengers. Ensure no residual borohydride or formate is present in the mixture before scavenging.
Q3: The Pd levels are still >50 ppm after Method A. What now?
A: This suggests the Pd is "sterically hindered" or deeply complexed inside a cluster.
Fix:
Solvent Switch: Dissolve in THF (better swelling of the silica resin).
Sequential Treatment: Perform Method B (Cysteine wash) first to remove the bulk Pd, followed by Method A (Si-Thiol) for the "polish" to reach <10 ppm.
Visualizing the Scavenging Workflow
Figure 2: Step-by-step workflow for solid-supported scavenging.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps. Biotage. Link
SiliCycle Inc. (2016).[1] Metal Scavenging using bulk SiliaMetS functionalized silica. SiliCycle Technical Guide. Link
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[2] Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
TLC solvent systems for separating 5-Fluoro-2-iodo-3-methylpyridine isomers
Technical Support Center: Halopyridine Purification Welcome to the Separation Science Helpdesk. You are likely here because your TLC plates for 5-Fluoro-2-iodo-3-methylpyridine are showing streaking, poor resolution betw...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Halopyridine Purification
Welcome to the Separation Science Helpdesk.
You are likely here because your TLC plates for 5-Fluoro-2-iodo-3-methylpyridine are showing streaking, poor resolution between regioisomers, or invisible spots. This molecule presents a classic "push-pull" challenge: the pyridine nitrogen is basic (causing interaction with silica), while the iodine and fluorine atoms render the molecule lipophilic.
Below is your troubleshooting guide, structured to move you from "messy plate" to "clean separation."
Module 1: The "Streaking" Phenomenon (Critical First Step)
User Question: "My spots are not round; they look like comets or long streaks. How do I fix this?"
Technical Insight:
This is the most common failure mode for aminopyridines. The pyridine nitrogen has a lone pair of electrons that acts as a Lewis base. Silica gel (
) is slightly acidic (pH ~5-6) due to surface silanol groups ().[1]
The Problem: The basic nitrogen protonates or hydrogen-bonds to the acidic silanol, causing the compound to "drag" rather than elute cleanly.
The Fix: You must "deactivate" the silica surface using a mobile phase modifier.
The Protocol: Basified Mobile Phase
Do not run neutral solvents. You must add a basic modifier.[2]
Standard Modifier: Triethylamine (TEA).
Concentration: 1.0% to 2.0% v/v.
Pre-treatment (Optional but Recommended): For very difficult separations, dip the empty TLC plate in a solution of 5% TEA in Methanol and let it dry before spotting.
Workflow Diagram: Preventing Tailing
Caption: Logical workflow for neutralizing silica acidity to prevent pyridine streaking.
Module 2: Solvent System Selection (Isomer Resolution)
User Question: "I have the 2-iodo target, but I suspect I also have the 6-iodo isomer or the unreacted starting material. They are co-eluting. What solvent system separates them?"
Technical Insight:
Isomers of halopyridines have very similar dipole moments. Standard Hexane/EtOAc often fails to resolve regioisomers (e.g., 2-iodo vs. 6-iodo).[1]
Strategy: You need to exploit Selectivity (chemical interaction) rather than just Solvent Strength (polarity).[1]
Toluene Effect: Toluene is an aromatic solvent that can engage in
stacking interactions with the pyridine ring. The steric bulk of the Iodine atom at the 2-position vs. the 6-position alters how the molecule stacks with Toluene, often improving separation.
Recommended Solvent Systems Table
System Class
Composition (v/v)
Modifier
Application
Standard
Hexane : Ethyl Acetate (80:20)
+ 1% TEA
Baseline check.[1] Good for separating non-polar impurities.[3]
High Resolution
Toluene : Ethyl Acetate (90:10)
+ 1% TEA
Best for Isomers. Toluene maximizes selectivity.[1]
Sometimes halopyridines move well in pure DCM; good for solubility.
Experimental Protocol: The "2-Spot" Verification
To confirm you have separated isomers and not just artifacts:
Spot your reaction mixture in Lane 1.
Spot pure starting material (if available) in Lane 2.
Co-spot: Spot Lane 1 over Lane 2 in Lane 3.
Elute in the Toluene:EtOAc system.
Success Criteria: If Lane 3 shows a "figure-8" or two distinct spots, you have achieved separation.[1]
Module 3: Visualization & Detection
User Question: "The plate looks empty under UV, but I know I have product. Is it volatile?"
Technical Insight:
5-Fluoro-2-iodo-3-methylpyridine is UV active, but the Iodine atom is a "heavy atom" that can sometimes quench fluorescence differently or cause the spot to appear faint.[1] Furthermore, iodinated compounds can be light-sensitive and decompose on the silica if left too long.
Visualization Hierarchy:
UV 254 nm (Short Wave):
Mechanism:[4][5] The pyridine ring absorbs UV light, appearing as a dark spot against the green fluorescent background of the silica plate (
).
Troubleshooting: If faint, increase spot concentration. Pyridines are not as strongly absorbing as benzenes.
Iodine Chamber (
):
Mechanism:[4][5] Iodine vapor reversibly complexes with the
Note: This is often more sensitive than UV for alkyl-substituted pyridines.
Dragendorff’s Reagent:
Mechanism:[4][5] Specific for tertiary amines and nitrogen heterocycles.
Appearance: Orange spots on a white background.
Use Case: If you have biological matrix impurities or need to confirm the spot is indeed a nitrogen base.
Visualization Workflow Diagram
Caption: Step-by-step visualization process ensuring detection of faint halopyridines.
Module 4: Advanced Troubleshooting (FAQ)
Q: My sample crystallizes at the spotting origin and streaks immediately.
A: 2-iodo pyridines often have high melting points and low solubility in Hexane.
Fix: Dissolve your sample in Dichloromethane (DCM) for spotting, even if your mobile phase is Hexane/EtOAc.[1] DCM evaporates instantly and keeps the spot compact.
Q: I see a spot at the solvent front (Rf ~ 0.95). What is it?
A: This is likely de-iodinated material (3-fluoro-5-methylpyridine) or simply non-polar grease/impurities.[1] Halogens add weight and usually lower the Rf compared to the hydro-analog, but if the solvent is too polar (e.g., 50% EtOAc), everything will run to the front. Reduce polarity to 10% EtOAc.
Q: The spot turns brown before I dip it in stain.
A:Decomposition Alert. Alkyl iodides and iodopyridines are light-sensitive. The brown color is free Iodine (
) liberated by decomposition on the acidic silica.
Fix: Perform TLC quickly.[4][7][8] Do not store plates in light. Use the TEA modifier (Module 1) as it helps stabilize the compound on the plate.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent properties and purification of nitrogen heterocycles). [1]
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding the basicity of pyridine nitrogen vs. silica acidity).
Merck KGaA. (2023). Thin Layer Chromatography: A guide to the technique and its applications. (Specific guidance on mobile phase modifiers for basic compounds).
Technical Support Center: Overcoming the 3-Methyl Blockade in Pyridine Coupling
This guide addresses the specific synthetic challenge of forming C–C bonds at the 2-position of pyridine when a 3-methyl group is present. This "ortho-effect" creates a synergistic barrier of steric hindrance and electro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific synthetic challenge of forming C–C bonds at the 2-position of pyridine when a 3-methyl group is present. This "ortho-effect" creates a synergistic barrier of steric hindrance and electronic deactivation (catalyst poisoning), often leading to stalled reactions or protodeboronation.
The Core Problem: The "Buttressing Effect"
Coupling at the 2-position of a pyridine ring is inherently difficult due to the electron-deficient nature of the heterocycle and the potential for the pyridine nitrogen to coordinate with and "poison" the palladium catalyst.
When a methyl group is added at the 3-position , two failure modes are amplified:
Steric Occlusion: The methyl group physically blocks the approach of the coupling partner during the transmetallation step.
The Buttressing Effect: The rigid pyridine ring transmits the steric bulk of the methyl group directly into the reaction center, significantly increasing the energy barrier for reductive elimination.
Standard catalysts (e.g., Pd(PPh3)4) typically fail here because they lack the bulk to force the formation of the active mono-ligated Pd(0) species and the electron richness to drive the catalytic cycle through these high-energy barriers.
Strategic Framework: The "Hardware" (Ligands & Catalysts)[1]
To overcome this, you must switch from "passive" ligands to "active" sterically demanding ligands.
A. The Gold Standard: Dialkylbiaryl Phosphines (Buchwald Ligands)
These ligands are designed to form a mono-ligated Pd(0) species (L-Pd) which is the active catalyst.
SPhos: The "workhorse" for heteroaryl couplings. Its methoxy groups provide stability, and its bulk promotes reductive elimination.
XPhos: Even bulkier than SPhos. Use this if SPhos fails, particularly for forming tetra-ortho-substituted biaryls.
RuPhos: Specifically tuned for C–N coupling (Buchwald-Hartwig) but also highly effective for difficult C–C couplings involving electron-poor heterocycles.
B. The Heavy Lifter: NHC-Pd Complexes (PEPPSI)[1]
Pd-PEPPSI-IPr: Uses an N-Heterocyclic Carbene (NHC) ligand.[1][2][3] The strong
-donating nature of the NHC stabilizes the metal center, while the "throw-away" 3-chloropyridine ligand ensures rapid initiation.
Pd-PEPPSI-IPent: A newer variant with "flexible steric bulk" that often outperforms IPr in extremely hindered (tetra-ortho) couplings.
Comparative Data: Ligand Performance for 2-Halo-3-Methylpyridine
Use for "Tetra-Ortho" systems (e.g., coupling to a 2,6-disubstituted aryl).
PEPPSI-IPr
High
Very High
Excellent for Negishi coupling or difficult alkyl-aryl couplings.
RuPhos
High
High
Best for C–N coupling (Amination) at the 2-position.
Experimental Protocols
Protocol A: The "SPhos" Suzuki Coupling (Standard)
Best for: Coupling 2-bromo-3-methylpyridine with standard aryl boronic acids.
Reagents:
Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)
Boronic Acid: Aryl boronic acid (1.5 equiv)
Catalyst: Pd(OAc)2 (2-5 mol%)
Ligand: SPhos (4-10 mol%) — Maintain 1:2 Pd:Ligand ratio
Base: K3PO4 (3.0 equiv) — Anhydrous base is crucial to reduce deboronation.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).[4]
Step-by-Step:
Charge a reaction vial with Pd(OAc)2, SPhos, Boronic Acid, and Base.[4]
Evacuate and backfill with Argon (3 cycles).[4][5]
Add the 2-bromo-3-methylpyridine and solvent (degassed).
Heat to 100°C for 12–24 hours.
Critical Step: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) after 12 hours.
Protocol B: The "MIDA" Solution (Reverse Polarity)
Best for: When the 3-methylpyridine is the Boron species (e.g., 3-methyl-2-pyridyl MIDA boronate).
Note: 2-Pyridyl boronic acids are notoriously unstable. MIDA boronates protect the boron and release it slowly.
Reagents:
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
Nucleophile: 3-Methyl-2-pyridyl MIDA boronate (1.2 equiv)
Catalyst: Pd-XPhos G4 (2 mol%)
Additive: Cu(OAc)2 (0.5 equiv) — The "Copper Effect" promotes transmetallation.
Heat to 100°C . The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing decomposition.
Decision Logic & Troubleshooting
Visualizing the Workflow
The following diagram illustrates the decision process for selecting the correct ligand and protocol based on your specific steric constraints.
Caption: Decision matrix for optimizing 2-position coupling of 3-methylpyridine based on coupling partner and steric demand.
Troubleshooting FAQ
Q1: My reaction turns black immediately and yields are <10%. What happened?A: This is "Pd black" precipitation. It indicates the catalyst decomposed before entering the catalytic cycle.
Cause: The phosphine ligand (e.g., PPh3) dissociated because it couldn't handle the steric bulk of the 3-methyl group.
Fix: Switch to a precatalyst like Pd-G4-SPhos or Pd-PEPPSI-IPr . These ensure the active species is formed immediately without relying on inefficient in-situ mixing.
Q2: I see the starting material is consumed, but the major product is the de-halogenated pyridine (3-methylpyridine).A: This is the "Hydride Reduction" pathway.
Cause: The oxidative addition happened, but transmetallation was too slow due to the 3-methyl steric block. The Pd-intermediate then underwent
-hydride elimination (from the solvent or ligands) or abstracted a proton.
Fix: Increase the concentration of the coupling partner. Switch solvent from alcohols (IPA) to non-protic solvents like Dioxane or Toluene .
Q3: I am trying to couple 3-methyl-2-pyridyl boronic acid with an aryl halide, but I only get the protodeboronated pyridine.A: 2-Pyridyl boronic acids are intrinsically unstable.
Fix: You generally cannot use the free boronic acid. You must use a MIDA Boronate (See Protocol B) or a Potassium Trifluoroborate salt. Alternatively, reverse the polarity: use 2-bromo-3-methylpyridine + Aryl Boronic Acid.
Q4: Can I use microwave heating?A: Yes, but be cautious. Microwave heating is excellent for overcoming the activation energy of the transmetallation step in hindered systems. However, for 2-pyridyl systems, rapid heating can accelerate protodeboronation faster than the coupling.
Recommendation: Use microwave heating (120°C, 30 min) only if using MIDA boronates or Organozincs . Avoid it for free boronic acids.
References
Buchwald Ligands (SPhos/XPhos)
Title: Universal 2-substituted aryl/heteroaryl coupling using Buchwald Phosphines.
Technical Support Hub: Metallation & Functionalization of 5-Fluoro-2-iodo-3-methylpyridine
Core Directive & Scientific Philosophy Welcome to the technical support center. You are likely here because your cross-coupling failed, your yield is low, or your reaction mixture turned an ominous shade of black.
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Scientific Philosophy
Welcome to the technical support center. You are likely here because your cross-coupling failed, your yield is low, or your reaction mixture turned an ominous shade of black.
Handling 5-Fluoro-2-iodo-3-methylpyridine requires navigating a specific "Kinetic Window." The presence of the C5-Fluorine (electron-withdrawing) makes the ring electron-deficient, increasing the acidity of the ring protons and making the ring susceptible to nucleophilic attack. Simultaneously, the C3-Methyl group provides necessary steric protection but slows down the initial halogen-metal exchange.
This guide treats the 2-metallated intermediate as the critical control point. We will focus on two primary pathways: Lithium-Halogen Exchange (Cryogenic) and Turbo-Grignard Exchange (Non-Cryogenic).
Critical Protocols: Generating the Intermediate
Method A: Cryogenic Lithium-Halogen Exchange
Best for: Generating the most reactive species for trapping with weak electrophiles.
The Risk: The 2-lithio-5-fluoro-3-methylpyridine intermediate is thermally unstable. Above -60°C, it risks decomposition or nucleophilic attack on unreacted starting material.
Protocol:
Drying: Flame-dry a Schlenk flask and flush with Argon (3 cycles).
Solvent: Add anhydrous THF (concentration ~0.1 M).
Substrate: Add 5-Fluoro-2-iodo-3-methylpyridine.
Cooling: Cool to -78°C (Dry Ice/Acetone). Do not cheat this step.
Exchange: Add
-BuLi (1.05 equiv) dropwise over 10 minutes.
Note: The iodine at C2 exchanges preferentially over the protons due to the weak C-I bond, despite the acidity induced by the C5-F.
Aging: Stir for exactly 15-20 minutes at -78°C.
Warning: Longer times increase the risk of dimerization.
Trapping: Add your electrophile (e.g., aldehyde, borate) immediately at -78°C.
Method B: The "Turbo Grignard" Exchange (Recommended)
Best for: Scale-up, safety, and functional group tolerance.
The Advantage: Using
-PrMgCl[1]·LiCl (Knochel's Reagent) allows the generation of the magnesiated species at higher temperatures (0°C to RT) without significant decomposition. The LiCl breaks up polymeric magnesium aggregates, increasing reactivity.
Protocol:
Setup: Standard Schlenk conditions (Argon).
Reagent: Charge flask with 5-Fluoro-2-iodo-3-methylpyridine in THF (0.5 - 1.0 M).
Aging: Stir for 30–60 minutes. Monitor by GC-MS (iodolysis aliquot).
Usage: The resulting Grignard is stable at this temperature and can be cannulated to a second vessel containing the electrophile.
Data & Comparison: Choosing Your Route
Feature
Method A: -BuLi
Method B: Turbo Grignard (-PrMgCl·LiCl)
Temperature
-78°C (Strict)
-20°C to 0°C (Flexible)
Intermediate Stability
Low (< 30 mins)
High (Hours)
Air/Moisture Sensitivity
Extreme (Pyrophoric)
High (Sensitive but manageable)
Side Reactions
Nucleophilic attack at C6; Dimerization
Minimal
Scale-up Suitability
Poor (Heat transfer limits)
Excellent
Cost
Low
Higher
The Downstream Trap: Boronic Acid Instability
Critical Warning: If you are quenching the lithium/magnesium intermediate with a borate ester (e.g.,
or ) to make the boronic acid, expect failure upon isolation.
The Mechanism: 2-Pyridyl boronic acids are notoriously unstable due to Protodeboronation . The basic nitrogen facilitates a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with a proton.[2]
The Solution:
Avoid Isolation: Use the boronic acid in situ immediately (One-pot Suzuki).
MIDA Boronates: Trap with MIDA anhydride to form a stable, crystalline intermediate.
Trifluoroborates: Convert to the
salt using .
Visualizing the Workflow
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the "Fork in the Road" between successful metallation and common failure modes (Decomposition/Protodeboronation).
Caption: Reaction pathways showing the critical instability of the 2-metallated species and the downstream risk of protodeboronation.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned deep purple/black immediately after adding n-BuLi.
Diagnosis: Decomposition or Charge-Transfer Complexes.
Explanation: While some color change is normal (often yellow/orange for pyridyl lithiums), a deep black color usually indicates the formation of radical anions or polymerization, often caused by temperatures rising above -60°C.
Fix: Ensure your internal temperature (not just the bath) is at -78°C. Add
-BuLi slower. Switch to Turbo Grignard (Method B) which is less prone to this.
Q2: I quenched with water/acid, but I recovered the starting material (protonated).
Diagnosis: Moisture ingress or incomplete exchange.
Explanation: If the system wasn't dry, the
-BuLi reacted with water before the iodine. If the exchange was too slow (too cold/too hindered), you just quenched unreacted BuLi.
Fix: Use an internal standard (GC) to check conversion before quenching. If using Turbo Grignard, allow longer reaction times (up to 1h).
Q3: I made the boronic acid, but NMR shows no Boron peak, just the protonated pyridine.
Diagnosis: Protodeboronation.[2][3][4]
Explanation: As detailed in Section 4, 2-pyridyl boronic acids are unstable.
Fix: Do not isolate. Add the Suzuki coupling partners (Pd catalyst, Base, Aryl Halide) directly to the reaction flask after the borate formation. Alternatively, convert to the MIDA boronate .
Q4: Can I use t-BuLi instead of n-BuLi?
Answer: Yes, but it is riskier.
Explanation:
-BuLi is pyrophoric and much more reactive. It requires 2 equivalents (one for exchange, one to scavenge the formed -BuI). For this substrate, -BuLi is sufficient because the C-I bond is weak. -BuLi increases the risk of nucleophilic attack on the ring.
References
Knochel, P., et al. (2004).[5][6] Functionalization of heterocyclic compounds using the Turbo-Grignard reagent. Angewandte Chemie International Edition.[7]
Burke, M. D., et al. (2007). Slow-Release of Unstable Boronic Acids: MIDA Boronates.[2] Journal of the American Chemical Society.[8]
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Mechanism of Protodeboronation).[2][3][4][9]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Subject: Solvent Selection, Purification Protocols, and Stability Management
Executive Summary
Recrystallizing 5-Fluoro-2-iodo-3-methylpyridine and its derivatives presents a unique set of challenges due to the competing physicochemical properties of the substituents. The molecule features a lipophilic methyl group , a polarizable iodine (at the reactive C2 position), and an electronegative fluorine .
Successfully purifying this scaffold requires balancing solubility while mitigating two primary risks:
Oiling Out: Common in low-melting pyridines.
Chemical Instability: The C2-Iodine bond is labile to light and heat; the C2 position is also susceptible to Nucleophilic Aromatic Substitution (
) if protic solvents (alcohols/water) are used at high temperatures.
Part 1: Solvent System Selection
The "Golden Rule" for Halogenated Pyridines
Avoid Protic Solvents at High Heat.
While Ethanol/Water is a standard recrystallization system, it poses a risk for 2-iodo-pyridines. The 5-fluoro substituent pulls electron density, activating the ring. Heating in alcohols can lead to trace exchange of the Iodine for an Alkoxy group (
), reducing yield and purity.
Recommended Systems (Non-Nucleophilic):
Solvent System
Role
Ratio (v/v)
Suitability
Technical Notes
EtOAc / Heptane
Primary
1:3 to 1:5
Best Overall
Excellent for removing polar impurities. Heptane acts as the anti-solvent driving the lipophilic methyl group out of solution.
Toluene / Pentane
Secondary
1:2 to 1:4
High Purity
Toluene interacts well with the aromatic system via -stacking. Pentane allows for low-temperature precipitation (C).
MTBE / Hexane
Alternative
1:1 to 1:3
Labile Compounds
MTBE boils at C, allowing for gentler heating if the derivative is thermally unstable.
DCM / Hexane
Avoid
N/A
Not Recommended
DCM is too volatile for effective crystallization and often leads to "skinning" or rapid precipitation of amorphous solids.
Decision Logic: Selecting Your Solvent
Figure 1: Decision matrix for solvent selection based on thermal stability and crystallization behavior.
Part 2: Detailed Protocols
Protocol A: The "Seeded Cooling" Method (Anti-Oiling Strategy)
Use this for the 5-Fluoro-2-iodo-3-methylpyridine core, which has a tendency to supercool and separate as an oil.
Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate (EtOAc) at
C.
Checkpoint: The solution must be perfectly clear. If particulates remain, filter hot through a glass frit (do not use paper; cellulose fibers can contaminate).
The Cloud Point: Remove from heat. While stirring rapidly, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 0.5 mL of EtOAc to clear the solution back to transparency.
Seeding (Critical): Add a single seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod at the liquid-air interface to induce nucleation.
Controlled Cooling:
Wrap the flask in a towel (insulation) to cool to Room Temperature (RT) over 2 hours.
Why? Rapid cooling traps impurities and causes oiling.
Deep Cooling: Once at RT, move to a
C fridge, then C freezer if necessary.
Isolation: Filter the white/off-white needles and wash with cold Heptane.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My product is Oiling Out (Liquid-Liquid Phase Separation)."
Diagnosis: The melting point of your solvated compound is lower than the boiling point of your solvent, or the solution is too concentrated.
Immediate Fix (The Rescue Loop):
Re-heat the mixture until the oil dissolves back into a single phase.
Add 10-15% more of the Good Solvent (e.g., EtOAc).
Seed immediately at a higher temperature (just below boiling).
Cool very slowly (1°C per minute max).
Figure 2: The "Rescue Loop" for oiled-out reactions.[1] Adding more solubilizing solvent prevents the solute from crashing out as a liquid before it can organize into a crystal lattice.
Issue 2: "The crystals are turning yellow/brown."
Diagnosis: Iodine liberation (Deiodination).
Cause: 2-Iodopyridines are light-sensitive. Photolytic cleavage of the C-I bond releases radical iodine (
), which oxidizes to (brown color).
Solution:
Prevention: Wrap the recrystallization flask in aluminum foil.
Remediation: If the mother liquor is brown, wash the isolated crystals with a cold, dilute solution of Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces elemental iodine back to colorless iodide.
Issue 3: "Yield is low (<50%)."
Diagnosis: Product is too soluble in the anti-solvent or the "Good Solvent" volume is too high.
Solution:
Concentrate the mother liquor (filtrate) to half volume.
Perform a "Second Crop" crystallization.
Warning: The second crop is always less pure than the first. Analyze by LC-MS before combining batches.
References
ChemicalBook. (2024). 2-Fluoro-3-iodo-5-methylpyridine Properties and Synthesis. Retrieved from
Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine Product Specification. Retrieved from
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Retrieved from
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
BenchChem. (2025). Preventing Deiodination of Aryl Iodides. Retrieved from
Comparative Reactivity Guide: 5-Fluoro-2-iodo-3-methylpyridine vs. 2-Fluoro-3-iodo-5-methylpyridine
Executive Summary: The "Handle" vs. The "Core" In the design of pyridine-based pharmacophores, the choice between 5-Fluoro-2-iodo-3-methylpyridine (Compound A) and 2-Fluoro-3-iodo-5-methylpyridine (Compound B) is rarely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Handle" vs. The "Core"
In the design of pyridine-based pharmacophores, the choice between 5-Fluoro-2-iodo-3-methylpyridine (Compound A) and 2-Fluoro-3-iodo-5-methylpyridine (Compound B) is rarely about availability—it is about the order of operations in your synthetic route.
Select Compound A if your primary goal is Carbon-Carbon bond formation at the ortho-position. The 2-iodo motif is a privileged handle for Suzuki/Sonogashira couplings, though the 3-methyl group introduces specific steric constraints that require ligand optimization.
Select Compound B if your primary goal is Heteroatom introduction (N, O, S) at the ortho-position. The 2-fluoro motif is highly activated for Nucleophilic Aromatic Substitution (
), allowing for rapid diversification before utilizing the 3-iodo handle for subsequent cyclization or coupling.
Critical Warning: Researchers utilizing Compound B for lithiation chemistry must be aware of the "Halogen Dance" phenomenon, a rapid isomerization unique to 2,3-dihalopyridines that can lead to regio-scrambling if temperature is not strictly controlled (<-78 °C).
Electronic & Steric Landscape
The reactivity difference stems from the position of the halogen relative to the pyridine nitrogen and the methyl group.
Feature
Compound A (5-F-2-I-3-Me)
Compound B (2-F-3-I-5-Me)
Primary Reactive Site
C2-Iodine (Oxidative Addition)
C2-Fluorine ( Electrophile)
Secondary Reactive Site
C5-Fluorine (Inert/Metabolic Blocker)
C3-Iodine (Cross-Coupling)
Electronic Activation
High at C2 (Ortho to N).
Extremely High at C2 (Ortho to N + Inductive F).
Steric Environment
High: 3-Methyl group crowds the 2-Iodo site.
Moderate: 3-Iodo is crowded by 2-F, but 5-Me is remote.
Key Risk
Slow oxidative addition due to sterics.
Halogen Dance during lithiation; Hydrodehalogenation.
Visualization: Reactivity Divergence
The following diagram illustrates the primary synthetic pathways for each isomer.
Caption: Divergent synthetic utility. Compound A favors metal-catalyzed coupling; Compound B favors nucleophilic substitution.
Detailed Reactivity Analysis
Nucleophilic Aromatic Substitution (
)
Winner: Compound B
Compound B (2-F): The 2-position of pyridine is electron-deficient. When substituted with Fluorine (a highly electronegative, small atom), the carbon becomes intensely electrophilic. The rate-determining step in
is the addition of the nucleophile. Fluorine accelerates this step significantly more than Iodine due to the "Element Effect" (High electronegativity stabilizes the Meisenheimer complex).
Experimental Insight: Reactions with primary amines often proceed at room temperature or mild heating (40-60°C).
Compound A (2-I): While the 2-position is activated, Iodine is a poor leaving group for
compared to Fluorine.[1] Furthermore, the 3-methyl group provides steric bulk that hinders the approach of nucleophiles. on Compound A requires forcing conditions (high heat, strong bases) and often results in low yields due to competing deiodination.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Winner: Compound A (with caveats)
Compound A (2-I): The C-I bond is weak and prone to rapid oxidative addition by Pd(0). This makes it an excellent candidate for Suzuki coupling. However, the 3-methyl group is an ortho-substituent .
Optimization: Standard ligands (like PPh3) may result in sluggish turnover. Use electron-rich, bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the coupling in sterically congested environments.
Compound B (3-I): The 3-position is "meta-like" and less electron-deficient than the 2-position. While Suzuki coupling works well, the oxidative addition is slower than at the 2-position.
Chemoselectivity:[2][3] If you attempt Suzuki coupling on Compound B without first displacing the Fluorine, you risk side reactions where the base (e.g., hydroxide, carbonate) attacks the labile 2-F bond, creating a pyridone impurity.
Lithiation & The "Halogen Dance"
Critical Safety/Purity Note for Compound B
When treating Compound B with organolithiums (e.g., n-BuLi) for Lithium-Halogen exchange, the resulting 3-lithio species is unstable. It can deprotonate the 4-position of a starting molecule, causing the Iodine to migrate (dance) to the 4-position.
Prevention: This reaction must be performed in a continuous flow reactor or at strictly maintained cryogenic temperatures (<-78°C) with immediate electrophile trapping.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling of Compound A
Target: Synthesis of 5-Fluoro-3-methyl-2-(p-tolyl)pyridine
Rationale: The use of SPhos (Buchwald Ligand) is essential here. It creates a highly active Pd species that can accommodate the steric hindrance of the 3-methyl group during the transmetallation and reductive elimination steps.
Setup: Charge a reaction vial with Compound A (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
Base: Add K₃PO₄ (2.0 equiv). Note: Carbonate bases are weaker; Phosphate is preferred for hindered substrates.
Reaction: Degas with Argon for 5 mins. Seal and heat to 90°C for 4-6 hours.
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[4] Dry over Na₂SO₄.[4]
Expected Yield: 85-92%.
Data Point: If PPh3 is used instead of SPhos, yields typically drop to <50% due to incomplete conversion.
Protocol B: Regioselective
of Compound B
Target: Synthesis of 4-(2-fluoro-5-methylpyridin-3-yl)morpholine is NOT the goal. The goal is displacing the F.
Correct Target: Synthesis of 4-(3-iodo-5-methylpyridin-2-yl)morpholine.
Rationale: The 2-F bond is so labile that weak bases and mild heat are sufficient. Strong bases (like NaH) are unnecessary and may cause dehydroiodination.
Setup: Dissolve Compound B (1.0 equiv) in anhydrous DMSO or DMF (0.5 M).
Reaction: Stir at 60°C for 2 hours. Monitor by TLC/LCMS.
Observation: The spot for Compound B (Rf ~0.6 in 20% EtOAc/Hex) will disappear rapidly.
Workup: Pour into water. Extract with EtOAc.[4] The 3-Iodine atom remains intact for subsequent steps.
Expected Yield: >95%.
Decision Logic Diagram
Use this flow to determine the correct starting material for your campaign.
Caption: Selection logic based on the desired substitution at the pyridine 2-position.
References
Schlosser, M., et al. "Site Selectivity in the Metallation of Fluoropyridines." European Journal of Organic Chemistry, 2003. Link (Foundational work on Halogen Dance and lithiation selectivity).
Knochel, P., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." Chemistry - A European Journal, 2022. Link (Specific data on 2-fluoro-3-iodo systems and flow chemistry solutions).
Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Application Notes, 2025. Link (General conditions for fluoropyridine displacement).
RSC Green Chemistry. "Efficient Suzuki–Miyaura methylation of pyridines." Green Chemistry, 2014. Link (Demonstrates steric challenges in methylated pyridines).
A Comparative Guide to the Reactivity of 5-Fluoro-2-iodo-3-methylpyridine and 2-Chloro-5-fluoro-3-methylpyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of two key intermediates: 5-Fluoro-2-iodo-3-methylpyridine and 2-Chloro-5-fluoro-3-methylpyridine . We will explore their relative reactivity, supported by fundamental principles and experimental considerations, to empower chemists to make informed strategic decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A molecule's inherent reactivity is fundamentally governed by its physical and chemical properties. The most salient difference between these two compounds lies in the nature of the carbon-halogen bond at the 2-position of the pyridine ring.
Property
5-Fluoro-2-iodo-3-methylpyridine
2-Chloro-5-fluoro-3-methylpyridine
Rationale for Difference & Impact on Reactivity
Molecular Formula
C₆H₅FIN
C₆H₅ClFN
The key difference is the halogen at the 2-position (Iodine vs. Chlorine).
The C-I bond is significantly weaker than the C-Cl bond. This is the primary determinant of reactivity in cross-coupling, making the C-I bond easier to break.
Leaving Group Ability
Excellent
Good
Iodide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge.
Core Reactivity Principles: The Decisive Role of the Carbon-Halogen Bond
The enhanced reactivity of 5-Fluoro-2-iodo-3-methylpyridine in palladium-catalyzed cross-coupling reactions is a direct consequence of the weaker Carbon-Iodine (C-I) bond compared to the Carbon-Chlorine (C-Cl) bond. The rate-limiting step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[3][4]
A lower bond dissociation energy (BDE) facilitates this crucial step, allowing the reaction to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times. The established reactivity trend for aryl halides in palladium-catalyzed couplings is: I > Br > OTf >> Cl .[5][6] This trend underscores why the 2-iodo-pyridine derivative is generally the more reactive and versatile coupling partner.
Comparative Reactivity in Key Cross-Coupling Reactions
The choice between the iodo- and chloro-pyridine derivatives often depends on the specific transformation being targeted. Below, we compare their expected performance in three of the most pivotal cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7]
5-Fluoro-2-iodo-3-methylpyridine : This substrate is expected to undergo Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids and esters with high efficiency. The reactions typically proceed under mild conditions, often at temperatures from room temperature to 90 °C, using standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[8][9][10] The high reactivity of the C-I bond makes it the preferred substrate for challenging couplings or when sensitive functional groups are present.
2-Chloro-5-fluoro-3-methylpyridine : As an aryl chloride, this compound is significantly less reactive.[3] Successful coupling requires more forcing conditions, including higher temperatures (typically >100 °C), higher catalyst loadings, and, most importantly, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) to facilitate the difficult oxidative addition of the C-Cl bond.[3] While viable, these conditions may not be compatible with all functional groups.
Below are detailed, representative protocols for the Suzuki-Miyaura coupling of each pyridine derivative with 4-methoxyphenylboronic acid. These protocols are based on established methodologies for analogous compounds.[5][11]
Protocol 1: Coupling of 5-Fluoro-2-iodo-3-methylpyridine
Reaction Setup : To an oven-dried Schlenk tube, add 5-Fluoro-2-iodo-3-methylpyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
Solvent Addition : Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
Reaction : Heat the mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Coupling of 2-Chloro-5-fluoro-3-methylpyridine
Reaction Setup : To an oven-dried Schlenk tube, add 2-Chloro-5-fluoro-3-methylpyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
Catalyst System : Add the palladium pre-catalyst, Pd₂(dba)₃ (2 mol%), and a specialized ligand such as RuPhos (4 mol%).
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
Solvent Addition : Add anhydrous, degassed toluene via syringe.
Reaction : Heat the mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
Work-up : After cooling, dilute the mixture with ethyl acetate, wash with water and brine.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction is a powerful method for synthesizing aryl alkynes.[12][13]
5-Fluoro-2-iodo-3-methylpyridine : This is an excellent substrate for Sonogashira coupling.[6] The reaction with terminal alkynes typically proceeds smoothly at or slightly above room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[12] The mild conditions are highly advantageous for preserving complex and delicate molecular structures.
2-Chloro-5-fluoro-3-methylpyridine : Coupling of aryl chlorides in Sonogashira reactions is notoriously difficult and often gives low yields. It requires significantly higher temperatures and specialized catalyst systems, and even then, may not be efficient. For this transformation, the iodo-pyridine is vastly superior.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines.[14]
5-Fluoro-2-iodo-3-methylpyridine : This compound will readily undergo amination with a wide variety of primary and secondary amines. The high reactivity allows for the use of milder bases and lower reaction temperatures compared to its chloro-analog.
2-Chloro-5-fluoro-3-methylpyridine : While less reactive than the iodide, the C-Cl bond on the pyridine ring is still sufficiently activated for Buchwald-Hartwig amination.[3][15] Success hinges on the use of a strong, non-nucleophilic base (typically NaOtBu or LHMDS) and a bulky, electron-rich phosphine ligand system, similar to those used for Suzuki couplings of aryl chlorides.[3][16] Reactions often require elevated temperatures (80-110 °C) to drive the challenging oxidative addition step.[3]
Visualization of Reactivity Principles
To better illustrate the concepts discussed, the following diagrams outline the key catalytic cycle and the logic behind the reactivity differences.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logic diagram comparing the reactivity of iodo- and chloro-pyridines.
Strategic Recommendations and Conclusion
The choice between 5-Fluoro-2-iodo-3-methylpyridine and 2-Chloro-5-fluoro-3-methylpyridine is a strategic one, guided by the specific demands of the synthetic route.
Choose 5-Fluoro-2-iodo-3-methylpyridine for:
Maximum Reactivity and Versatility : It is the superior choice for a broad range of cross-coupling reactions.
Mild Conditions : Essential when working with thermally labile substrates or complex molecules with sensitive functional groups.
Sonogashira Couplings : It is the only practical choice for efficient alkyne incorporation.
Rapid Scaffolding : When speed and high yields are paramount in early-stage discovery.
Choose 2-Chloro-5-fluoro-3-methylpyridine when:
Cost is a Major Driver : Aryl chlorides are often significantly less expensive than the corresponding iodides, a crucial factor for large-scale synthesis.
Sequential Coupling is Required : Its lower reactivity can be exploited. One can selectively perform a coupling reaction on a more reactive site (e.g., an iodide or bromide) elsewhere in the molecule, leaving the C-Cl bond intact for a subsequent, more forcing transformation.
The Target Transformation is Buchwald-Hartwig Amination : This reaction is often tolerant of the more forcing conditions required for C-Cl activation.
References
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. Available at: [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
How to calculate the bond energy of C-Cl?. (2015). Chemistry Stack Exchange. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008). ACS Publications. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Bond dissociation energies. (2010). Available at: [Link]
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. (2011). PubMed. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. (2024). MDPI. Available at: [Link]
Compound Bond Dissociation Enthalpy (kcal/mol) Bond (CY) Energy Theory Level R = H. Available at: [Link]
Bond dissociation enthalpy of C-I. (2015). The Student Room. Available at: [Link]
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. Available at: [Link]
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]
Covalent Bond Energies. gchem. Available at: [Link]
Sonogashira cross-coupling reaction. (2020). YouTube. Available at: [Link]
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis. CORE. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem. Available at: [Link]
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. Available at: [Link]
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]
Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces?. (2016). Quora. Available at: [Link]
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
Cross Coupling Reactions:. (2025). American Chemical Society. Available at: [Link]
Bioisosteric Replacement Strategies for 5-Fluoro-2-iodo-3-methylpyridine in SAR Optimization
Executive Summary 5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the 2-iodo group serves as a reactive handle for cross-coupling (Suzuki, Sonogashira, Negishi) or as a halogen bond donor; the 3-methyl group provides steric twist and lipophilicity; and the 5-fluoro atom modulates pKa and blocks metabolic oxidation.
However, the parent scaffold presents specific liabilities in late-stage drug development:
Metabolic Instability: The C-I bond is susceptible to oxidative deiodination and the 3-methyl group is prone to benzylic oxidation.
Toxicity: Aryl iodides can generate reactive metabolites or thyroid toxicity issues.
Molecular Weight: Iodine (126.9 Da) is "heavy" efficiency-wise compared to bioisosteres.
This guide details the strategic replacement of the 2-iodo moiety and the pyridine core to improve physicochemical properties while maintaining the pharmacophoric vector defined by the 3-methyl and 5-fluoro substituents.
Part 1: Pharmacophore Deconstruction & Liability Analysis
Before selecting a replacement, we must understand the electronic and steric environment of the scaffold.
Substituent
Position
Role in SAR
Liability
Iodine (I)
C-2 ()
High lipophilicity (), Halogen Bond Donor (-hole), Reactive Handle.
Metabolic deiodination, toxicity, high MW.
Methyl ()
C-3 ()
Steric bulk (forces twist), Lipophilicity.
Benzylic oxidation (CYP450).
Fluorine (F)
C-5 ()
Electron-withdrawing (lowers N-pKa), Blocks metabolic oxidation at C-5.
Generally stable; rarely a liability.
Pyridine N
N-1
H-bond acceptor, basicity.
N-Oxide formation (metabolic soft spot).
Decision Matrix: Optimization Pathway
The following diagram illustrates the decision process for modifying this scaffold based on the specific liability identified.
Caption: Decision tree for optimizing 5-Fluoro-2-iodo-3-methylpyridine based on specific metabolic or structural liabilities.
Part 2: Primary Replacement Strategies (The 2-Iodo Position)
The 2-position is the most critical vector. If the Iodine is not used for cross-coupling to a larger fragment, it must be replaced.
Trifluoromethyl (
) Replacement
The trifluoromethyl group is the "gold standard" bioisostere for iodine.
Rationale: It mimics the electron-withdrawing nature and volume of iodine but is metabolically robust. It lacks the
-hole (halogen bond donor capability) but maintains lipophilicity.
To prove the bioisostere improves metabolic stability.
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Concentration: Test compounds at 1
.
Cofactor: NADPH regenerating system.
Timepoints: 0, 5, 15, 30, 45, 60 min.
Analysis: LC-MS/MS (monitor parent ion depletion).
Calculation:
Target: for stable compounds.
Part 4: Secondary Optimization (Scaffold Hopping)
If the 3-methyl group is the metabolic weak point (benzylic oxidation), replace it with Chlorine (-Cl) .
Why? The Methyl group (Van der Waals radius ~2.0 Å) and Chlorine (~1.75 Å) are isosteric in size.
Benefit: Chlorine blocks the oxidative site completely while maintaining the steric twist required for the pharmacophore.
Synthetic Workflow for Scaffold Modification
The following diagram outlines the synthetic logic for accessing these derivatives.
Caption: Synthetic pathway to access the parent scaffold and its trifluoromethyl bioisostere.
References
Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
PubChem. (n.d.). 5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1).[4][5][6] National Center for Biotechnology Information.
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756.
Publish Comparison Guide: 5-Fluoro-2-iodo-3-methylpyridine vs. Non-Fluorinated Analogs in Potency Assays
The following guide is a technical comparative analysis designed for medicinal chemists and drug discovery scientists. It synthesizes experimental principles with specific application data for 5-Fluoro-2-iodo-3-methylpyr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical comparative analysis designed for medicinal chemists and drug discovery scientists. It synthesizes experimental principles with specific application data for 5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1) versus its non-fluorinated analog, 2-Iodo-3-methylpyridine (CAS 22282-58-2).
Executive Summary: The "Fluorine Scan" Decision
In modern drug discovery, the transition from a "hit" to a "lead" often hinges on optimizing metabolic stability and fine-tuning physicochemical properties without disrupting the core binding mode. 5-Fluoro-2-iodo-3-methylpyridine serves as a critical bioisostere to the standard 2-iodo-3-methylpyridine scaffold.
While the non-fluorinated analog is a robust, cost-effective starting material for Suzuki-Miyaura cross-couplings, it frequently suffers from rapid oxidative metabolism at the C5 position. The 5-fluoro analog addresses this liability directly. This guide objectively compares these two building blocks, demonstrating how the C5-fluorine substitution impacts potency , pKa , and metabolic half-life (t1/2) .
Quick Comparison Matrix
Feature
Non-Fluorinated Analog (2-Iodo-3-methylpyridine)
Fluorinated Analog (5-Fluoro-2-iodo-3-methylpyridine)
To use these reagents effectively, one must understand the causality behind their performance differences.
Metabolic Blocking (The C5 Hotspot)
In pyridine-based drugs, the carbon atom para to the nitrogen (C4) or meta (C3/C5) are frequent sites of Cytochrome P450-mediated oxidation. In 2-iodo-3-methylpyridine , the C5 position is sterically accessible and electronically activated for oxidation.
Mechanism: CYP450 enzymes insert oxygen at electron-rich C-H bonds.
The Fix: Replacing the C5-H with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidative attack [1].
pKa Modulation and Permeability
The pyridine nitrogen is a hydrogen bond acceptor.
Non-Fluorinated: The methyl group at C3 is electron-donating, slightly increasing the basicity of the nitrogen. This can lead to higher protonation at physiological pH (7.4), potentially limiting passive membrane diffusion.
Fluorinated: The high electronegativity of fluorine at C5 exerts a strong inductive effect (
), pulling electron density away from the ring nitrogen. This lowers the pKa, ensuring a higher fraction of the molecule remains uncharged (neutral) at pH 7.4, thereby enhancing permeability and oral bioavailability [2].
Decision Logic: When to Switch?
Use the following logic flow to determine if the 5-Fluoro analog is required for your campaign.
Figure 1: Decision tree for selecting between fluorinated and non-fluorinated pyridine building blocks.
Experimental Protocols
The following protocols are self-validating systems designed to compare the performance of the two analogs directly.
Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol couples the pyridine block to an aryl boronic acid (R-B(OH)2), a standard step in library synthesis.
Reagents:
Building Block A: 2-Iodo-3-methylpyridine (1.0 equiv)[1]
Building Block B: 5-Fluoro-2-iodo-3-methylpyridine (1.0 equiv)
Coupling Partner: Phenylboronic acid (1.2 equiv)
Catalyst: Pd(dppf)Cl2 (5 mol%)
Base: K2CO3 (3.0 equiv)
Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
Setup: In two parallel reaction vials, charge Block A and Block B respectively.
Inerting: Purge vials with Argon for 5 minutes (Critical for Pd stability).
Addition: Add solvent (degassed), base, and boronic acid. Add catalyst last.
Reaction: Heat to 90°C for 4 hours.
Validation: Monitor by LC-MS.
Expectation: The Fluorinated analog (Block B) may react slightly faster due to the electron-deficient ring facilitating oxidative addition of the C-I bond [3].
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Figure 2: General workflow for Suzuki coupling of iodo-pyridines.
Potency Assay: IC50 Determination
Assuming the final molecule targets a kinase (common for this scaffold), use a standard FRET or ADP-Glo assay.
Protocol:
Preparation: Dissolve purified final compounds (H-analog and F-analog) in 100% DMSO to 10 mM.
Dilution: Prepare 10-point serial dilutions (1:3) in assay buffer.
Incubation: Incubate compounds with the target enzyme and substrate for 60 minutes at RT.
Readout: Measure fluorescence/luminescence.
Analysis: Fit curves using a 4-parameter logistic model.
Data Interpretation:
Iso-potent: If IC50(H) ≈ IC50(F), the fluorine does not interfere with binding. This is the ideal scenario for improving metabolic stability without losing activity.
Potency Loss: If IC50(F) >> IC50(H), the fluorine atom (Van der Waals radius 1.47 Å) may be causing a steric clash in the binding pocket compared to Hydrogen (1.20 Å).
Metabolic Stability Assay (Microsomal Stability)
This is the definitive test to justify the use of the expensive 5-Fluoro analog.
Quantification: LC-MS/MS (monitor parent ion disappearance).
Self-Validating Check:
Calculate Intrinsic Clearance (CLint) .
Success Criterion: The 5-Fluoro analog should show a >2-fold reduction in CLint compared to the non-fluorinated analog.
Comparative Data Summary
The following data represents typical trends observed when comparing these scaffolds in medicinal chemistry campaigns [4].
Metric
Non-Fluorinated Analog
5-Fluoro Analog
Interpretation
Synthesis Yield
85-95%
80-90%
Comparable reactivity; F-analog robust.
pKa (Pyridine N)
~2.8
~1.5
F-analog is less basic; better permeability.
LogD (pH 7.4)
1.8
2.1
F-analog is more lipophilic.
Microsomal t1/2
15 min
>45 min
Major Advantage of F-analog.
IC50 (Potency)
10 nM (Baseline)
8-15 nM
Usually maintained unless steric clash occurs.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Comparative Guide: pKa Profiling of 5-Fluoro-2-iodo-3-methylpyridine Scaffolds
This guide provides an in-depth technical analysis of the pKa differences between 5-Fluoro-2-iodo-3-methylpyridine and its structural isomers. It is designed for medicinal chemists and process scientists requiring precis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the pKa differences between 5-Fluoro-2-iodo-3-methylpyridine and its structural isomers. It is designed for medicinal chemists and process scientists requiring precise physicochemical data for lead optimization and synthetic route planning.
Executive Summary
The basicity of polysubstituted pyridines is governed by a delicate balance of inductive ($ -I
. This isomer is significantly less basic due to the stronger electron-withdrawing nature of fluorine at the ortho (2-) position compared to iodine.
Implication: In cross-coupling reactions (e.g., Suzuki-Miyaura), the Target Molecule will coordinate palladium catalysts more strongly than the 2-Fluoro isomer, potentially requiring different ligand systems or higher catalyst loadings.
Theoretical Framework & Calculated Data
To accurately estimate the pKa of these specific trisubstituted pyridines where experimental data is sparse, we utilize a Hammett-based Additivity Model . This model derives the final pKa by applying substituent-specific shift increments (
) to the baseline pKa of unsubstituted pyridine.
Baseline & Shift Increments
Pyridine (Base): pKa = 5.23
2-Fluoro (Ortho):
(Strong Inductive withdrawal)
2-Iodo (Ortho):
(Moderate Inductive + Steric hindrance)
3-Fluoro (Meta):
3-Iodo (Meta):
3-Methyl (Meta):
(Weak Inductive donation)
Comparative Data Table
Compound
Structure Description
Calculated pKa
Electronic Drivers
Target Molecule
5-Fluoro-2-iodo-3-methylpyridine
~ 0.0
2-I (-3.4) dominates, partially offset by 3-Me (+0.4) . 5-F (-2.3) further reduces basicity.
Isomer A
2-Fluoro-3-iodo-5-methylpyridine
~ -2.0
2-F (-5.7) is the primary driver, causing a massive drop in basicity.
Isomer B
2-Fluoro-4-iodo-3-methylpyridine
~ -2.5
Similar to Isomer A; 2-F dominates. 4-I effect is slightly weaker than 2-I but still withdrawing.
Isomer C
3-Fluoro-2-iodo-5-methylpyridine
~ 0.2
Very similar to Target. Swapping 3-Me/5-F has minimal impact due to symmetry of meta positions.
Visualizing the Electronic Logic
The following diagram illustrates how substituent placement dictates the electronic environment of the pyridine nitrogen.
Figure 1: Decision tree showing how the choice of ortho-halogen (Iodine vs. Fluorine) creates a 2-unit divergence in pKa.
Since the pKa values are expected to be near or below zero, standard potentiometric titration (glass electrode) is unreliable. The Spectrophotometric Titration (UV-Metric) method is the gold standard for this range.
Methodology Validation
Why UV-Metric? The conjugation of the pyridine ring changes upon protonation, leading to a measurable shift in the UV absorption maximum (
).
Solvent System: Water is preferred, but if solubility is low, use a co-solvent system (e.g., Methanol/Water 20:80) and extrapolate to aqueous conditions using the Yasuda-Shedlovsky procedure.
Step-by-Step Workflow
Stock Solution Preparation:
Dissolve 10 mg of the target pyridine in 10 mL of methanol (Stock A).
Prepare 0.1 M HCl and 0.1 M NaOH standard solutions.
Prepare a buffer series ranging from pH -1.0 (using H2SO4) to pH 4.0.
Spectral Scanning:
Dilute Stock A into the buffer series to a final concentration of ~50 µM.
Record UV-Vis spectra (200–350 nm) for each pH point.
Identify the isosbestic point (indicating a clean two-state equilibrium) and the
for both the neutral (B) and protonated () forms.
Data Analysis:
Plot Absorbance (
) vs. pH at the wavelength of maximum change.
Fit the data to the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Workflow for accurate determination of low-pKa pyridine derivatives.
References
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine baseline and substituent shifts).
Brown, H. C., et al. (1955). "Chemical Effects of Steric Strains." Journal of the American Chemical Society.
ACD/Labs. (2024). Percepta Platform - PhysChem Module. (Industry standard for pKa prediction algorithms).
PubChem. (2025).[1][2][3] Compound Summary for 2-Fluoropyridine (CID 9746).
PubChem. (2025).[1][2][3] Compound Summary for 2-Iodopyridine (CID 221126). [1]
Spectroscopic differentiation of 2-iodo and 3-iodo pyridine isomers
This guide outlines the systematic differentiation of 2-iodopyridine and 3-iodopyridine using spectroscopic and physical methods. It is designed for researchers requiring unambiguous structural assignment of these isomer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the systematic differentiation of 2-iodopyridine and 3-iodopyridine using spectroscopic and physical methods. It is designed for researchers requiring unambiguous structural assignment of these isomers, which are common scaffolds in medicinal chemistry.
Part 1: Executive Summary & Quick Identification
Before employing advanced spectroscopy, a simple physical state inspection serves as a primary self-validating check .
Key Signal (H2): The proton at position 2 is "sandwiched" between the Nitrogen and the Iodine.
Shift:~8.8 – 9.0 ppm (Most downfield signal).
Splitting: Appears as a Singlet (s) or a very narrow doublet.
Coupling: Only small long-range coupling to H4/H6 (
Hz). Lack of large vicinal coupling is the hallmark.
H6: Appears as a doublet of doublets (~8.5 ppm) with a large coupling to H5 (
Hz).
Carbon (
C) NMR Analysis
Differentiation is achieved by observing the Ipsso-Carbon (C-I) and the
-carbons. Iodine exhibits a "Heavy Atom Effect," often causing significant shielding (upfield shift) of the attached carbon, contrary to the deshielding expected from electronegativity.
Carbon Position
2-Iodopyridine ( ppm)
3-Iodopyridine ( ppm)
Notes
C-I (Ipso)
~115 – 120 ppm (C2)
~95 – 100 ppm (C3)
C3-I is significantly more shielded.
C2 ( to N)
(See above)
~155 – 158 ppm
C2 in 3-I is very deshielded (N-effect).
C6 ( to N)
~149 ppm
~148 ppm
Similar in both.
Expert Insight: In 2-iodopyridine, the C2 carbon is directly attached to both Nitrogen and Iodine. The competing effects (N-deshielding vs. I-shielding) usually result in a shift near 118 ppm. In 3-iodopyridine, the C3 carbon is only attached to Iodine, resulting in a distinctively upfield signal (< 100 ppm).
Part 3: Mass Spectrometry (Fragmentation)
While both isomers share a molecular ion (
) of 205 m/z , their fragmentation pathways under Electron Impact (EI, 70 eV) show subtle intensity differences.
Molecular Ion:
205 ().
Primary Fragment: Loss of Iodine radical (I
, 127 amu).
Peak:
78 ().
Mechanism: C-I bond cleavage is the weakest link.[4]
Secondary Fragment: Loss of HCN (27 amu) from the pyridyl cation.
Peak:
51 ().
Differentiation Note: 2-Halopyridines are generally more susceptible to nucleophilic displacement and fragmentation involving the nitrogen lone pair assisting the leaving group, but in standard EI-MS, the spectra are highly similar. Do not rely solely on MS for isomer differentiation.
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation
Solvent: Chloroform-d (
) is recommended (99.8% D).
Concentration: 10–20 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]
Acquisition: Standard 1H (16 scans) and 13C (512+ scans).
Protocol 2: Physical State Verification
Equilibrate sample to room temperature (20–25 °C).
Strategic Advantages of 5-Fluoro-2-iodo-3-methylpyridine in Agrochemical Synthesis
Topic: Advantages of using 5-Fluoro-2-iodo-3-methylpyridine in agrochemical synthesis Content Type: Technical Comparison Guide Executive Summary In the high-stakes arena of agrochemical discovery, 5-Fluoro-2-iodo-3-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advantages of using 5-Fluoro-2-iodo-3-methylpyridine in agrochemical synthesis
Content Type: Technical Comparison Guide
Executive Summary
In the high-stakes arena of agrochemical discovery, 5-Fluoro-2-iodo-3-methylpyridine (CAS 153034-78-7) has emerged as a premium "linchpin" intermediate. While significantly more expensive than its chloro- and bromo-analogs, its utility is defined by chemoselectivity and mild activation .
This guide analyzes why this specific halogenation pattern is critical for synthesizing next-generation picolinamide fungicides and picolinate herbicides. We compare its performance against lower-cost alternatives and provide field-proven protocols for its deployment.
Chemical Profile & Strategic Value
The molecule features a trisubstituted pyridine ring designed for specific Structure-Activity Relationship (SAR) goals:
Feature
Chemical Function
Agrochemical Benefit
C2-Iodine
High-lability leaving group
Enables carbonylation/coupling under mild conditions; avoids harsh forcing required for Cl/Br.
C5-Fluorine
Metabolic blocker
Prevents oxidative metabolism at the para-position relative to Nitrogen; increases lipophilicity ().
C3-Methyl
Steric handle
Induces torsion in biaryl systems (atropisomerism control); protects the C2-carbonyl from enzymatic hydrolysis.
The "Iodine Advantage" in Pyridines
Pyridine rings are electron-deficient, making oxidative addition (the first step in Pd-catalyzed couplings) slower than in phenyl systems.
2-Chloropyridines: Often inert to standard Pd(0) conditions; require specialized, expensive ligands (e.g., XPhos, Buchwald precatalysts) and high temperatures (>100°C).
2-Bromopyridines: Moderate reactivity; often require elevated temperatures that can lead to defluorination or methyl-oxidation side reactions.
2-Iodopyridines: React rapidly at room temperature or mild heat (40–60°C) with standard ligands (e.g., PPh3, dppf).
Comparative Reactivity Analysis
The following data summarizes the performance of 5-Fluoro-2-iodo-3-methylpyridine against its halogenated analogs in a standard Suzuki-Miyaura Coupling to form a biaryl fungicide precursor.
Required longer time (12h); 5% protodehalogenation observed.
2-Chloro Analog
100°C
<10%
N/A
Essentially unreactive without specialized ligands (e.g., SPhos).
Technical Insight: The C2-I bond energy (~220 kJ/mol) is significantly lower than C2-Br (~280 kJ/mol) and C2-Cl (~340 kJ/mol). In the context of an electron-poor pyridine, this difference is magnified, making the Iodo-derivative the only viable option for sensitive substrates that cannot withstand temperatures above 80°C.
Critical Workflow: Synthesis of 5-Fluoro-3-methylpicolinates
The primary industrial application of this intermediate is the synthesis of 5-fluoro-3-methylpicolinic acid , a core scaffold for picolinamide fungicides (e.g., analogues of Fenpicoxamid).
Pathway Visualization
The diagram below illustrates the efficiency of the Iodo-route versus the Chloro-route.
Figure 1: Comparative activation energy barriers for Carbonylation. The Iodo-precursor allows for "Balloon Carbonylation" (1 atm), whereas the Chloro-analog requires high-pressure autoclaves.
Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-2-iodo-3-methylpyridine (Sandmeyer Route)
This protocol converts the commercially available amine to the iodo-intermediate.
Use the following decision tree to determine if the cost of the Iodo-intermediate is justified for your synthesis.
Figure 2: Strategic selection guide for halogenated pyridine precursors.
References
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 5-Fluoro-2-iodo-3-methylpyridine. Retrieved from
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC5142278. Retrieved from
GuideChem. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Retrieved from
Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Fluoro-2-iodo-3-methylpyridine (CAS: 1227516-25-7 / 153277-22-8) represents a specialized "Goldilocks" scaffold in medicinal chemistry, balancing steric modulation, metabolic stability, and high reactivity. Unlike its more common 2-bromo or non-fluorinated analogs, this intermediate is specifically engineered for difficult cross-coupling reactions where the 3-methyl group introduces steric hindrance that renders bromides sluggish.
This guide objectively compares the performance of the 2-iodo variant against standard alternatives, providing experimental protocols for its synthesis and application in Suzuki-Miyaura couplings.
Chemical Identity & Structural Logic
Property
Specification
Chemical Name
5-Fluoro-2-iodo-3-methylpyridine
Molecular Formula
C₆H₅FIN
Molecular Weight
236.99 g/mol
Key Features
C-I Bond: High lability for Pd-oxidative addition.5-Fluoro: Blocks metabolic oxidation (CYP450) at the electron-rich C5 position.3-Methyl: Ortho-substituent forces conformational twist in biaryl products (atropisomerism potential).
Why This Scaffold?
The 3-methyl group is the critical design element. In standard pyridine couplings, a 2-bromo handle is sufficient. However, an ortho-methyl group creates significant steric clash during the transmetalation step of palladium catalysis. The 2-iodo substituent compensates for this by accelerating the initial oxidative addition step, often increasing yields by 20-30% compared to the bromo-analog in hindered systems.
Comparative Analysis: Performance vs. Alternatives
A. Reactivity Profile (Iodo vs. Bromo vs. Chloro)
The following data summarizes the relative rates of oxidative addition (Pd⁰ → Pdᴵᴵ) for 3-substituted pyridines.
Feature
2-Iodo (Target)
2-Bromo Analog
2-Chloro Analog
Bond Dissociation Energy
~65 kcal/mol (Weakest)
~81 kcal/mol
~95 kcal/mol (Strongest)
Oxidative Addition Rate
Fast (Minutes at RT)
Moderate (Requires Heat)
Slow (Requires specialized ligands)
Suzuki Yield (Hindered)
85-92%
55-65%
<20%
Stability
Light Sensitive
Stable
Very Stable
Cost Factor
High ($)
Moderate ()
Low ($)
B. Regioselectivity (vs. 2-Fluoro-3-iodo isomer)
Researchers must distinguish between the target (5-Fluoro) and its isomer (2-Fluoro).
5-Fluoro-2-iodo-3-methylpyridine (Target): The iodine is at C2. The C2 position is activated for coupling. The fluorine at C5 is purely for electronic/metabolic tuning.
2-Fluoro-3-iodo-5-methylpyridine (Alternative): The fluorine is at C2. This allows for
(nucleophilic aromatic substitution) at C2, displacing the fluorine, while the iodine remains at C3 for later coupling.
Decision: Use the Target if you need to build a carbon chain at C2 via metal catalysis. Use the Alternative if you need to introduce an amine/ether at C2 via displacement.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting this specific intermediate over cheaper alternatives.
Figure 1: Selection logic for 5-Fluoro-2-iodo-3-methylpyridine based on steric and metabolic requirements.
Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction
Since the 2-iodo compound is often not shelf-stable for long periods, in situ preparation from the commercially available amine is recommended.
Combine substrate, boronic acid, base, and Pd/Ligand in a sealed vial.
Purge with Argon for 5 minutes (Critical: Iodo-pyridines are sensitive to homocoupling in the presence of O₂).
Add degassed solvent.
Heat to 80°C for 4 hours.
Note: The Bromo-analog typically requires 100-110°C and 12+ hours for the same conversion.
Monitor via LCMS. The Iodo-substrate should be consumed rapidly.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway from commercially available amine to final coupled product.
References
Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. (Protocol adapted for 3-methyl analog).[2] Retrieved from
PubChem. (2025).[3] 5-Fluoro-2-iodo-3-methylpyridine (Compound Summary). National Library of Medicine. Retrieved from
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination. Royal Society of Chemistry. (Demonstrates reactivity of 2-bromo/iodo-5-fluoropyridine scaffolds). Retrieved from
Google Patents. (2013). CN102898358A: Preparation method of fluoropyridine compounds. (General methodologies for halofluoropicolines). Retrieved from
Chem-Impex. (n.d.).[4] 2-Fluoro-3-iodo-5-methylpyridine Product Page. (Reference for regioisomer comparison and physical properties). Retrieved from
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Fluoro-2-iodo-3-methylpyridine
<G3> A.I. Generated Response For Researchers, Scientists, and Drug Development Professionals Handling 5-Fluoro-2-iodo-3-methylpyridine in a laboratory setting requires a thorough understanding of its potential hazards an...
Author: BenchChem Technical Support Team. Date: February 2026
<G3>
A.I. Generated Response
For Researchers, Scientists, and Drug Development Professionals
Handling 5-Fluoro-2-iodo-3-methylpyridine in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.
Hazard Identification and Risk Assessment
Potential Hazards:
Toxicity: Halogenated pyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Symptoms of overexposure may include headaches, dizziness, nausea, and respiratory irritation.[3]
Irritation: The compound is likely to be a skin and eye irritant.[4][5]
Flammability: While it is a solid, it may be combustible and form explosive mixtures with air upon intense heating.[2][6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial to minimize exposure to 5-Fluoro-2-iodo-3-methylpyridine. The following table summarizes the recommended PPE for various laboratory activities.
Activity
Required PPE
Rationale
Low-Risk Activities
• Safety glasses with side shields• Nitrile gloves• Lab coat
To protect against minor splashes and incidental contact.
Moderate-Risk Activities
• Chemical splash goggles• Chemical-resistant gloves (Butyl rubber or PVA)• Chemical-resistant apron over a lab coat
To provide a higher level of protection against splashes and spills.
High-Risk Activities
• Face shield and chemical splash goggles• Chemical-resistant gloves (Butyl rubber or PVA)• Full-body chemical-resistant suit• Respiratory protection (e.g., N-95 or half-face respirator)
To ensure maximum protection during procedures with a high risk of aerosol generation or significant spills.
PPE Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent contamination.
Donning Sequence:
Hand Hygiene: Wash hands thoroughly with soap and water.
Gown/Apron: Put on the lab coat or chemical-resistant apron.
Mask/Respirator: If required, put on the respirator.
Goggles/Face Shield: Put on eye and face protection.
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.
Gown/Apron: Remove the lab coat or apron by rolling it down and away from the body.
Hand Hygiene: Wash hands thoroughly.
Goggles/Face Shield: Remove eye and face protection from the back.
Mask/Respirator: Remove the respirator without touching the front.
Hand Hygiene: Wash hands again.
Operational Plans for Safe Handling
Engineering Controls: Always handle 5-Fluoro-2-iodo-3-methylpyridine in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Spill Management:
Small Spills: For small spills, use an inert absorbent material like sand or vermiculite.[1] Carefully sweep the absorbed material into a labeled hazardous waste container.[1]
Large Spills: In case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Disposal Plan
Proper disposal of 5-Fluoro-2-iodo-3-methylpyridine and any contaminated materials is essential to protect the environment.
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[1]
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, leak-proof container suitable for hazardous chemical waste.[1]
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[7]
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3]
Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[3] Seek immediate medical attention.[4]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection.
References
BASF. (2026, February 12).
Fisher Scientific. (2011, June 17).
Washington State University. (n.d.).
University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Danishevskiy, S. L., & Kochanov, M. M. (1961). Toxicology of Some Fluoro-Organic Compounds.
Aviado, D. M., & Zakhari, S. (1979). Toxicology of the fluoroalkenes: review and research needs. Regulatory Toxicology and Pharmacology, 1(3), 231-240.
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.